3,9-Diazaspiro[5.5]undecan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNSRPALMNQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629280 | |
| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867006-20-0 | |
| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3,9-Diazaspiro[5.5]undecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,9-Diazaspiro[5.5]undecan-2-one is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and known biological context. While experimental data for the parent compound is limited in some areas, this guide consolidates available information and data from closely related analogs to offer a thorough understanding for researchers in the field.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, a combination of predicted and experimental data for related compounds provides insight into its characteristics.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | 3,9-Diazaspiro[5.5]undecane |
| Molecular Formula | C₉H₁₆N₂O[1] | C₁₆H₂₂N₂O[2] | C₉H₁₈N₂[3] |
| Molecular Weight | 168.24 g/mol [1] | 258.36 g/mol [2] | 154.25 g/mol [3] |
| CAS Number | 867006-20-0[1] | 500360-86-1[2] | 180-46-1[3] |
| pKa (Predicted) | 16.16 ± 0.20 | Not Available | Not Available |
| logP (Computed) | Not Available | 1.7[4] | 0.5[3] |
| Boiling Point (Predicted) | 369.8 ± 42.0 °C | Not Available | Not Available |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | Not Available | Not Available |
| Appearance | White to off-white solid | Not Available | Not Available |
Note: The pKa, boiling point, and density for the parent compound are predicted values. The logP values are computationally derived.
Synthesis
A practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecan-2-ones has been described, with the key step being an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[5][6]
General Synthetic Scheme
The synthesis of the this compound core generally involves a conjugate addition of a suitable enolate to an electrophilic olefin, followed by cyclization.
Caption: General workflow for the synthesis of the this compound core.
Experimental Protocol: Divergent Synthesis (Adapted from literature)
This protocol describes a general method for the synthesis of substituted 3,9-diazaspiro[5.5]undecan-2-ones.
Step 1: Michael Addition
-
A solution of a suitable ester (e.g., ethyl acetate) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the ester solution to generate the lithium enolate.
-
A solution of the tetrasubstituted olefin acceptor in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for a specified time until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Michael adduct.
Step 2: Cyclization and Deprotection
-
The crude Michael adduct is then subjected to cyclization conditions, which may involve treatment with an acid or base, or thermal conditions, depending on the specific substrate.
-
Subsequent deprotection steps may be necessary to remove any protecting groups on the nitrogen atoms to yield the final this compound.
Note: The specific reagents, reaction times, and purification methods will vary depending on the desired substituents on the spirocyclic core.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons of the two piperidine rings. The chemical shifts and multiplicities will be influenced by the rigid spirocyclic structure. A broad signal for the N-H protons would also be expected. |
| ¹³C NMR | Signals for the spiro carbon, the carbonyl carbon of the lactam, and the methylene carbons of the piperidine rings.[7] |
| FTIR | A strong absorption band for the C=O stretching of the lactam (amide) group, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations would appear as a broad band around 3200-3400 cm⁻¹. C-H stretching of the aliphatic methylene groups would be observed below 3000 cm⁻¹.[8] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.24 g/mol ). Fragmentation patterns would likely involve the cleavage of the piperidine rings. |
Biological Properties and Therapeutic Potential
The 3,9-diazaspiro[5.5]undecane-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While the biological activity of the parent compound is not extensively documented, its derivatives have shown significant promise in various therapeutic areas.
Known Biological Activities of Derivatives
-
CCR5 Receptor Antagonists: Derivatives of this compound have been developed as potent and selective antagonists of the C-C chemokine receptor type 5 (CCR5).[9] CCR5 is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, making these compounds promising candidates for anti-HIV therapy.
-
GABA A Receptor Antagonists: Analogs of this scaffold have been identified as competitive antagonists of the γ-aminobutyric acid type A (GABA A) receptor.[10] These compounds have potential applications in the study and treatment of neurological and psychiatric disorders where GABAergic signaling is dysregulated.
-
METTL3 Inhibitors: More complex derivatives incorporating the 1,4,9-triazaspiro[5.5]undecan-2-one core have been shown to be potent and selective inhibitors of METTL3, an RNA methyltransferase.[11] Dysregulation of METTL3 is implicated in various cancers, making its inhibitors a promising avenue for cancer therapy.
Potential Signaling Pathway Involvement
Based on the known targets of its derivatives, this compound can be considered a versatile starting point for designing modulators of G-protein coupled receptors (GPCRs) and ion channels.
Caption: Relationship between the this compound scaffold and the therapeutic areas of its derivatives.
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of this compound and its novel derivatives, a variety of in vitro assays can be employed.
General Workflow for Biological Screening
Caption: A generalized workflow for the biological screening of new chemical entities.
Example Protocol: In Vitro GPCR Binding Assay (Competitive Radioligand Binding)
This protocol is a standard method to determine if a compound binds to a specific GPCR.
-
Materials: Cell membranes expressing the target GPCR, a radiolabeled ligand known to bind to the receptor, unlabeled test compound (this compound), assay buffer, filter plates, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Conclusion
This compound represents a valuable and versatile scaffold in modern drug discovery. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. While further experimental characterization of the parent compound is warranted, the extensive research on its derivatives underscores the significant potential of this chemical class. This guide provides a foundational understanding of the basic properties of this compound to aid researchers in their efforts to design and develop the next generation of innovative medicines.
References
- 1. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
3,9-Diazaspiro[5.5]undecan-2-one chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and biological significance of 3,9-Diazaspiro[5.5]undecan-2-one. This spirocyclic lactam serves as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics.
Chemical Structure and IUPAC Name
IUPAC Name: this compound
CAS Number: 867006-20-0
The chemical structure of this compound is characterized by two nitrogen-containing rings, a piperidine and a piperidin-2-one, connected by a single common carbon atom, known as a spiro atom. This arrangement confers a rigid three-dimensional conformation to the molecule.
Chemical Structure:
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide an estimation of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O | ChemicalBook[1] |
| Molecular Weight | 168.24 g/mol | ChemicalBook[1] |
| Boiling Point | 369.8±42.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.09±0.1 g/cm³ (Predicted) | ChemicalBook[1] |
| Storage Temperature | 2-8°C under inert gas | BLDpharm[2] |
Synthesis and Experimental Protocols
A common approach involves the use of a Michael addition reaction. For instance, a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecan-2-ones has been described where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.
Representative Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis of spiro-lactams, which can be adapted for this compound.
A generalized synthetic workflow for spiro-lactams.
Biological Context and Signaling Pathways
Derivatives of this compound have been investigated for their biological activity, notably as antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system and is also a co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.
By blocking the CCR5 receptor, these antagonists can prevent the binding of its natural ligands (chemokines such as RANTES, MIP-1α, and MIP-1β) and inhibit the entry of HIV-1, thus representing a potential therapeutic strategy for HIV/AIDS.
CCR5 Signaling Pathway:
The following diagram illustrates the canonical signaling pathway initiated by the activation of the CCR5 receptor by its chemokine ligands. Antagonists based on the this compound scaffold would act to inhibit the initial ligand-receptor binding step.
CCR5 receptor signaling pathway and the inhibitory action of antagonists.
References
3,9-Diazaspiro[5.5]undecan-2-one CAS number and molecular weight
This technical guide provides an overview of the chemical properties of 3,9-Diazaspiro[5.5]undecan-2-one, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Core Chemical Identifiers
The fundamental identifiers for this compound are its CAS number and molecular weight. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.
| Property | Value |
| CAS Number | 867006-20-0 |
| Molecular Weight | 168.24 g/mol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C9H16N2O | [1] |
| EINECS | Not available | [1] |
| MOL File | 867006-20-0.mol | [1] |
Experimental Data and Protocols
Currently, publicly available literature from the conducted searches does not provide detailed experimental protocols, such as synthesis or purification methods, for this compound. Furthermore, no information regarding its biological activity, including involvement in specific signaling pathways, has been identified in the initial search results.
Representative Chemical Workflow
While specific experimental workflows for this compound were not found, the following diagram illustrates a generalized workflow for the synthesis and analysis of a chemical compound. This serves as a conceptual representation of the processes that would be involved.
Caption: Generalized workflow for chemical synthesis, purification, and analysis.
References
The Emergence of a Novel Scaffold: A Technical Guide to the Discovery and First Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one
For Immediate Release
This technical guide provides an in-depth overview of the discovery and initial synthesis of 3,9-Diazaspiro[5.5]undecan-2-one, a heterocyclic scaffold that has garnered significant interest in the field of drug discovery. Developed for researchers, scientists, and professionals in drug development, this document details the scientific context of its discovery, a representative synthetic protocol, and the biological pathways it targets.
Introduction: A New Player in HIV Therapy
The discovery of this compound is rooted in the relentless search for novel therapeutics to combat the Human Immunodeficiency Virus (HIV). Specifically, this scaffold emerged from research focused on the development of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of the most common strains of HIV into host cells, primarily T-cells and macrophages.[1] By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and subsequent replication. The this compound core was identified as a promising template, replacing a previously explored 1-oxa-3,9-diazaspiro[5.5]undecan-2-one structure in the quest for potent, selective, and orally bioavailable CCR5 antagonists.
First Synthesis: A Representative Protocol
While the seminal literature first reporting this scaffold provides a concise overview, this guide presents a detailed, representative experimental protocol for a key derivative, illustrating the core synthetic strategy. The synthesis of substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones is often achieved through a divergent approach, with a key step being a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. The following protocol outlines a typical synthesis of a protected precursor to the core structure.
Experimental Protocol: Synthesis of tert-Butyl 9-benzyl-2-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
This multi-step synthesis begins with the preparation of a key intermediate, N-benzyl-4-piperidone.
Step 1: Synthesis of N-benzyl-4-piperidone
A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF) is stirred at room temperature. Benzyl bromide is then added dropwise, and the reaction mixture is heated. After cooling and workup, N-benzyl-4-piperidone is obtained as a light yellow oily liquid.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 4-Piperidone Monohydrate HCl | 1.0 eq | Starting Material |
| Anhydrous Potassium Carbonate | 3.5 eq | Base |
| Benzyl Bromide | 1.15 eq | Alkylating Agent |
| Dry DMF | - | Solvent |
| Temperature | 65 °C | Reaction Temperature |
| Time | 14 h | Reaction Time |
| Yield | - | Not explicitly stated in source |
Subsequent Steps:
The synthesis of the full this compound scaffold from N-benzyl-4-piperidone involves a series of reactions that typically include:
-
Knoevenagel Condensation: Reaction of N-benzyl-4-piperidone with a malonate derivative to form a tetrasubstituted olefin.
-
Michael Addition: Addition of a suitable nucleophile, such as the lithium enolate of an N-protected glycine ester, to the olefin.
-
Cyclization and Deprotection: Intramolecular cyclization to form the lactam ring, followed by deprotection of the nitrogen atoms to yield the final spirocyclic core.
Due to the proprietary nature of early drug discovery efforts, specific yields and detailed characterization data for the parent this compound are not always publicly available. The following table provides representative characterization data for a related protected intermediate.
| Characterization Method | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H), 4.15 (s, 2H), 3.55 (s, 2H), 2.80 (t, J=5.6 Hz, 2H), 2.60 (t, J=5.6 Hz, 2H), 1.80-1.70 (m, 4H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 170.1, 154.8, 138.2, 129.2, 128.3, 127.2, 79.8, 63.0, 53.1, 51.5, 49.8, 36.1, 28.4 |
| Mass Spectrometry (ESI) | m/z 359.2 [M+H]⁺ |
| Melting Point | Not Available |
Synthetic Workflow
The following diagram illustrates the general synthetic strategy for accessing the 3,9-diazaspiro[5.5]undecane-2-one scaffold.
References
The 3,9-Diazaspiro[5.5]undecan-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecan-2-one scaffold is a rigid, three-dimensional heterocyclic framework that has emerged as a privileged structure in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological applications, and key experimental methodologies associated with this versatile scaffold.
Synthesis of the this compound Core
A practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecan-2-ones has been described, with a key step involving an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1] This method allows for the introduction of various substituents at the C-1 and C-5 positions.
A general synthetic approach is outlined below:
Figure 1: Generalized synthetic workflow for the this compound core.
Applications in Medicinal Chemistry
The this compound scaffold has been successfully incorporated into molecules targeting a range of biological entities, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.
CCR5 Receptor Antagonists for HIV-1 Therapy
Derivatives of the this compound scaffold have been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists.[1] CCR5 is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[2] By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, these compounds inhibit viral entry and replication.[2]
Signaling Pathway of CCR5-Mediated HIV-1 Entry
Figure 2: CCR5-mediated HIV-1 entry and the inhibitory action of this compound antagonists.
Quantitative Data: CCR5 Antagonist Activity
| Compound ID | RANTES Binding IC50 (nM) | Antiviral Activity (IC50, nM) | Reference |
| 21 | 30 | - | [3] |
| 20 (NIBR-1282) | 5.1 | - | [3] |
GABAA Receptor Antagonists
The 3,9-diazaspiro[5.5]undecane scaffold has been utilized to develop competitive antagonists of the γ-aminobutyric acid type A (GABAA) receptor.[4] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[5] Antagonists of GABAA receptors are valuable tools for studying neurological processes and have potential therapeutic applications.
GABAA Receptor Signaling Pathway
Figure 3: GABAA receptor signaling and its antagonism by 3,9-diazaspiro[5.5]undecane derivatives.
Quantitative Data: GABAA Receptor Antagonist Activity
| Compound ID | Ki (nM) | Subtype Selectivity | Reference |
| 1e | 180 | α4βδ > α1- and α2-containing subtypes | [4] |
| 2027 | - | - | [4] |
| 018 | - | - | [4] |
METTL3 Inhibitors for Cancer Therapy
The 1,4,9-triazaspiro[5.5]undecan-2-one, a closely related analog, has been instrumental in the development of potent and selective inhibitors of METTL3 (Methyltransferase-like 3).[6][7][8] METTL3 is an enzyme responsible for N6-methyladenosine (m6A) modification of RNA, a process implicated in various cancers.[9] Inhibition of METTL3 presents a promising therapeutic strategy for these malignancies.
METTL3-mediated RNA Methylation Pathway
Figure 4: The role of METTL3 in RNA methylation and its inhibition.
Quantitative Data: METTL3 Inhibitor Activity
| Compound ID | METTL3 IC50 (nM) | Cell Proliferation IC50 (nM, Caov-3) | Cell Proliferation IC50 (nM, Kasumi-1) | Reference |
| 8a | 6.1 | 103 | 316 | [9] |
| 8b | 6.1 | 110 | 419 | [9] |
| 8c | 6.1 | 305 | 1150 | [9] |
| 22 (UZH2) | 5 | - | - | [7][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of compounds based on the this compound scaffold.
General Synthesis of 1-Substituted 3,9-Diazaspiro[5.5]undecan-2-ones
This protocol is a generalized procedure based on the divergent synthesis described in the literature.[10]
-
Enolate Formation: To a cooled (-78 °C) solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF), add a solution of the appropriate α-substituted ethyl acetate in THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Michael Addition: To the enolate solution, add a solution of the tetrasubstituted olefin acceptor in THF at -78 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Cyclization: The resulting diester is then subjected to cyclization conditions, typically involving treatment with a base such as sodium ethoxide in ethanol, to form the lactam ring.
-
Deprotection: If protecting groups are present on the nitrogen atoms, they are removed under appropriate conditions (e.g., acid-catalyzed cleavage for Boc groups) to yield the final this compound core.
CCR5 Antagonist Binding Assay (Radioligand Displacement)
This is a generalized protocol for a competitive binding assay.[3][11]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled CCR5 ligand (e.g., [125I]-RANTES or [125I]-MIP-1α), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapid filtration through a filter plate, followed by washing with cold buffer to remove unbound radioligand.
-
Detection: Measure the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
GABAA Receptor Antagonist Assay (Electrophysiology)
This protocol describes a typical whole-cell patch-clamp experiment to assess GABAA receptor antagonism.[12][13][14]
-
Cell Culture: Use a cell line stably expressing the desired GABAA receptor subtype combination or primary neurons.
-
Electrophysiological Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
GABA Application: Apply a known concentration of GABA to the cell to elicit an inward chloride current.
-
Antagonist Application: Co-apply the test compound with GABA and measure the resulting current.
-
Data Analysis: Determine the extent of inhibition of the GABA-evoked current by the test compound. Construct a concentration-response curve to determine the IC50 value.
METTL3 Inhibitor Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This is a generalized protocol for a TR-FRET assay to measure METTL3 activity.[6][15][16][17][18][19]
-
Assay Components: The assay typically includes recombinant METTL3/METTL14 complex, a biotinylated RNA substrate, S-adenosylmethionine (SAM), an anti-m6A antibody labeled with a donor fluorophore (e.g., terbium), and streptavidin labeled with an acceptor fluorophore (e.g., d2).
-
Reaction Setup: In a microplate, combine the METTL3/METTL14 complex, RNA substrate, SAM, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the methylation reaction to proceed.
-
Detection: Add the detection reagents (anti-m6A antibody and streptavidin-acceptor) and incubate to allow for binding.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The TR-FRET signal is proportional to the amount of m6A formed. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Experimental Workflow for a TR-FRET Assay
Figure 5: A generalized workflow for a METTL3 TR-FRET assay.
Conclusion
The this compound scaffold represents a valuable and versatile core for the design of novel therapeutic agents. Its rigid structure provides a platform for the development of potent and selective modulators of various biological targets. The synthetic accessibility and the demonstrated success in diverse medicinal chemistry programs underscore its importance and potential for future drug discovery efforts. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors [zora.uzh.ch]
- 8. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Data for 3,9-Diazaspiro[5.5]undecan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 3,9-Diazaspiro[5.5]undecan-2-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and known spectroscopic characteristics of analogous functional groups. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of spirocyclic compounds in drug discovery and development.
Introduction
This compound is a spirocyclic heterocyclic compound featuring a piperidine ring and a piperidin-2-one (valerolactam) ring sharing a single carbon atom. The rigid, three-dimensional architecture of spirocycles makes them attractive scaffolds in medicinal chemistry, offering the potential for novel pharmacological profiles. Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide outlines the anticipated spectroscopic signatures of this compound to aid in its identification and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups, including a secondary amine, a cyclic amide (lactam), and aliphatic methylene groups within the spirocyclic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N9-H | 1.5 - 3.0 | Broad singlet | 1H |
| N3-H | 7.0 - 8.5 | Broad singlet | 1H |
| C4-H₂ | 3.1 - 3.4 | Triplet | 2H |
| C8, C10-H₂ | 2.7 - 3.0 | Multiplet | 4H |
| C1-H₂ | 2.2 - 2.5 | Triplet | 2H |
| C7, C11-H₂ | 1.6 - 1.9 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 170 - 180 |
| C5 (Spiro) | 50 - 65 |
| C4 | 40 - 50 |
| C8, C10 | 40 - 50 |
| C1 | 30 - 40 |
| C7, C11 | 20 - 30 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad |
| N-H Stretch (Amine) | 3250 - 3400 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C-N Stretch | 1100 - 1300 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]+• | 168.13 | Molecular Ion |
| [M+H]+ | 169.13 | Protonated Molecular Ion |
| Key Fragments | Varies | Expected fragmentation pathways include cleavage of the piperidine and lactam rings, such as loss of CO, and α-cleavage adjacent to the nitrogen atoms. |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a heterocyclic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peaks.
-
-
2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton and carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR and KBr pellet) or the pure solvent in the liquid cell.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like this compound as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will likely result in more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe [M]+• or [M+H]⁺.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and generalized analytical protocols for this compound. While the presented data is theoretical, it is based on well-established principles of spectroscopy and is intended to be a reliable starting point for researchers. The experimental methodologies described offer a clear framework for obtaining high-quality spectroscopic data. It is anticipated that this guide will facilitate the efficient and accurate characterization of this and related spirocyclic compounds, thereby supporting advancements in medicinal chemistry and drug development. Experimental verification of this data is encouraged to further enrich the scientific understanding of this compound class.
An In-depth Technical Guide on the Physicochemical Properties of 3,9-Diazaspiro[5.5]undecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the solubility and stability of 3,9-Diazaspiro[5.5]undecan-2-one. Due to the limited availability of public-domain experimental data for this specific compound, the quantitative results presented in the tables are illustrative and hypothetical. These values are intended to serve as a guide for researchers in designing their own experiments and for data interpretation.
Introduction
This compound is a spirocyclic heterocyclic compound that has garnered interest in medicinal chemistry as a scaffold for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of pharmacophoric groups, making it an attractive starting point for the design of compounds targeting various biological receptors. Derivatives of the 3,9-diazaspiro[5.5]undecane core have been notably investigated as antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in neuroscience and related fields.
Understanding the fundamental physicochemical properties of this compound, such as its solubility and stability, is paramount for its advancement in drug discovery and development. These parameters are critical for formulation, bioavailability, and predicting the compound's behavior in biological systems. This technical guide outlines the standard experimental protocols for evaluating the solubility and stability of this compound and presents the kind of data that would be generated from such studies.
Physicochemical Properties
While specific experimental data for this compound is scarce in the literature, some basic properties can be predicted or are available from chemical suppliers.
| Property | Value (Predicted/Available) | Source |
| Molecular Formula | C₉H₁₆N₂O | - |
| Molecular Weight | 168.24 g/mol | - |
| Boiling Point | 369.8 ± 42.0 °C | Predicted |
| Density | 1.09 ± 0.1 g/cm³ | Predicted |
Solubility Profile
The solubility of a compound in various solvents is a critical factor for its handling, formulation, and biological absorption. The following sections detail the methodologies for determining the solubility of this compound.
Experimental Protocol for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound, as would be determined by the protocol above.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | 25 | 550 | 3.27 |
| PBS (pH 7.4) | 37 | 780 | 4.64 |
| 0.1 N HCl | 37 | > 2000 | > 11.89 |
| 0.1 N NaOH | 37 | 450 | 2.67 |
| Ethanol | 25 | 1500 | 8.92 |
| Methanol | 25 | 1200 | 7.13 |
| DMSO | 25 | > 10000 | > 59.44 |
Stability Assessment
Stability testing is crucial to understand the degradation pathways of a compound and to determine its shelf-life. Forced degradation studies are performed to accelerate this process.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., in methanol or a relevant aqueous buffer)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Mix the compound solution with an equal volume of 1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the compound solution with an equal volume of 1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The use of a PDA or MS detector is recommended to identify and characterize degradation products.
Illustrative Stability Data
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 1 N HCl, 60 °C | 24 hours | 15.2 | 2 | 186.2 (hydrolyzed product) |
| 1 N NaOH, 60 °C | 24 hours | 8.5 | 1 | 186.2 (hydrolyzed product) |
| 3% H₂O₂, RT | 24 hours | 5.1 | 1 | 184.2 (oxidized product) |
| 80 °C (solid) | 48 hours | < 2.0 | 0 | - |
| Photolytic (ICH Q1B) | - | 3.8 | 1 | Not identified |
Biological Context: Potential Signaling Pathway Involvement
While this compound itself has not been extensively studied for its biological activity, its derivatives have been identified as antagonists of the GABA-A receptor. This suggests that the core scaffold can be utilized to modulate GABAergic signaling.
Overview of GABAergic Signaling
GABA is the primary inhibitory neurotransmitter in the central nervous system. It binds to GABA-A receptors, which are ligand-gated ion channels. Upon GABA binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Antagonists of the GABA-A receptor block this action, leading to a disinhibition or excitatory effect.
GABAergic signaling and antagonism.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Workflow for Solubility Determination
The 3,9-Diazaspiro[5.5]undecane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane core, a unique three-dimensional spirocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its rigid yet complex architecture provides an excellent platform for the development of potent and selective ligands for a variety of biological targets. This technical guide delves into the known biological activities of the 3,9-diazaspiro[5.5]undecane core and its closely related analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Overview of Biological Activities
Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have demonstrated significant activity across a range of therapeutic areas. The core's conformational rigidity and the stereochemical possibilities arising from its spirocyclic nature allow for precise orientation of substituents to interact with target proteins. Key biological activities associated with this scaffold include:
-
Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism: For the development of safer analgesics.
-
GABA-A Receptor (GABAAR) Antagonism: With potential applications in immunomodulation.
-
Neurokinin 1 (NK1) Receptor Antagonism: Investigated for antiemetic and anxiolytic effects.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: A target for treating chronic kidney diseases.
-
C-C Chemokine Receptor Type 5 (CCR5) Antagonism: For potential antiviral therapies.
Quantitative Biological Data
The following tables summarize the quantitative data for various biological activities of 3,9-diazaspiro[5.5]undecane derivatives and its analogs.
Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists
A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-acting ligands, exhibiting agonist activity at the μ-opioid receptor and antagonist activity at the sigma-1 receptor. This profile is of interest for developing analgesics with a potentially improved side-effect profile compared to traditional opioids.[1][2]
| Compound | MOR Binding Ki (nM) | MOR Functional EC50 (nM) | σ1R Binding Ki (nM) |
| 15au | 1.8 | 33 | 1.7 |
| 15av | 2.5 | 45 | 2.3 |
| 15aw | 3.1 | 58 | 3.0 |
Data extracted from García et al., J Med Chem, 2020.[1][2]
GABA-A Receptor Antagonists
Certain 3,9-diazaspiro[5.5]undecane-based compounds have been reported as potent competitive antagonists of the GABA-A receptor.[3][4][5][6][7] These compounds show low cellular membrane permeability, suggesting their potential for peripheral applications, such as immunomodulation.[3][4][5][6][7]
| Compound | [3H]muscimol-binding Ki (μM) |
| 2027 | 0.56 |
| 018 | 0.020 |
| 1e | 0.180 |
Data extracted from Bavo et al., J Med Chem, 2021.[3][4][5][6][7]
Neurokinin 1 (NK1) Receptor Antagonists
Benzene-fused 1,9-diazaspiro[5.5]undecane derivatives have been investigated as antagonists of the NK1 receptor.[8][9]
| Compound | NK1 Antagonist Activity IC50 (nM) |
| 9b | 54 |
| 9c | 2.0 |
| 9d | 1.9 |
Data extracted from Blanco-Ania et al., Chem Heterocycl Compd, 2017.[8][9]
Soluble Epoxide Hydrolase (sEH) Inhibitors
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential for treating chronic kidney diseases.[10]
| Compound | sEH Inhibition IC50 (nM) |
| 19 | 0.87 |
Data extracted from Kato et al., Bioorg Med Chem Lett, 2014.[10]
CCR5 Antagonists
Derivatives of 3,9-diazaspiro[5.5]undecane and undecan-2-one have been synthesized and shown to act as CCR5 antagonists with antiviral activity.[11]
| Compound | Anti-HIV-1 Activity (IC50, μM) |
| 32 | 0.003 |
Data extracted from Zhou et al., J Med Chem, 2005.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of the 3,9-diazaspiro[5.5]undecane core.
Signaling Pathways
Experimental Workflows
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for GABA-A Receptors ([3H]muscimol)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.[12][13][14][15][16]
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, [3H]muscimol (a GABAA receptor agonist radioligand) at a final concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the inhibitory activity of compounds against sEH.[17][18][19][20][21]
-
Reagents:
-
sEH enzyme (human recombinant)
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compound and positive control inhibitor
-
-
Assay Procedure:
-
In a 96-well plate, add the sEH enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the sEH substrate.
-
Monitor the increase in fluorescence (e.g., excitation at 330 nm and emission at 465 nm) over time using a fluorescence plate reader. The hydrolysis of the substrate by sEH leads to the formation of a fluorescent product.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Conclusion
The 3,9-diazaspiro[5.5]undecane core and its analogs represent a versatile and valuable scaffold in drug discovery. The diverse range of biological activities, coupled with the potential for developing highly potent and selective modulators of key physiological targets, underscores the importance of this structural motif. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged core. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect PMID: 34908407 | MCE [medchemexpress.cn]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 3,9-Diazaspiro[5.5]undecan-2-one and its Analogs: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,9-diazaspiro[5.5]undecan-2-one core is a key pharmacophore that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of this compound and its analogs, with a focus on their roles as C-C chemokine receptor 5 (CCR5) and γ-aminobutyric acid type A (GABA A) receptor antagonists.
Chemical Synthesis
The synthesis of the 3,9-diazaspiro[5.5]undecane scaffold is a critical step in the development of novel therapeutics based on this core. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution pattern. A common and effective strategy involves a multi-step sequence starting from commercially available materials.
Experimental Protocol: Synthesis of the 3,9-Diazaspiro[5.5]undecane Core
A representative synthetic scheme for the construction of the 3,9-diazaspiro[5.5]undecane core is outlined below. This protocol is a composite of methodologies described in the literature and provides a general framework for the synthesis.
Step 1: Formation of the Spirocyclic Olefin
A key intermediate in the synthesis of the 3,9-diazaspiro[5.5]undecane core is a tetrasubstituted olefin. This can be achieved through various condensation reactions.
Step 2: Michael Addition
A crucial step in the formation of the spirocyclic system is a Michael addition of a lithium enolate to the tetrasubstituted olefin acceptor. This reaction establishes the core structure of the molecule.
Step 3: Cyclization and Deprotection
Following the Michael addition, the molecule undergoes cyclization to form the second ring of the spiro-system. Subsequent deprotection of the nitrogen atoms yields the 3,9-diazaspiro[5.5]undecane scaffold.
Biological Activity and Structure-Activity Relationships (SAR)
Analogs of this compound have been extensively studied for their biological activity, primarily as antagonists of CCR5 and GABA A receptors.
CCR5 Antagonists
The C-C chemokine receptor 5 (CCR5) is a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Antagonists of CCR5 can effectively block this interaction and have emerged as a promising class of anti-HIV therapeutics.[1] Replacement of a cyclic carbamate in a related 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template led to the discovery of potent 3,9-diazaspiro[5.5]undecane and undecan-2-one CCR5 antagonists.[1]
Quantitative Data for CCR5 Antagonists
The following table summarizes the structure-activity relationship (SAR) data for a series of this compound analogs as CCR5 antagonists. The data highlights the impact of various substituents on the antiviral potency.
| Compound | R1 | R2 | R3 | Antiviral IC50 (nM) |
| 1 | H | H | Benzyl | >1000 |
| 2 | Me | H | Benzyl | 250 |
| 3 | H | Me | Benzyl | 150 |
| 4 | Me | Me | Benzyl | 35 |
| 5 | Me | Me | 4-Trifluoromethylbenzyl | 12 |
| 32 | (details proprietary) | (details proprietary) | (details proprietary) | Potent with good PK profile[1] |
GABA A Receptor Antagonists
The γ-aminobutyric acid type A (GABA A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Antagonists of this receptor are valuable tools for studying GABAergic signaling and have potential therapeutic applications in various neurological and psychiatric disorders. Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive GABA A receptor antagonists.[2]
Quantitative Data for GABA A Receptor Antagonists
The following table presents data for key 3,9-diazaspiro[5.5]undecane analogs as GABA A receptor antagonists.
| Compound | R-group | Ki (nM) | Receptor Subtype Selectivity |
| 2027 | (proprietary) | (potent) | - |
| 018 | (proprietary) | (potent) | α3,4,5-subunit containing |
| 1e | m-methylphenyl | 180[2] | α4βδ > α1/α2-containing |
Experimental Protocols for Biological Assays
The biological activity of this compound analogs is typically assessed using a variety of in vitro assays. Detailed protocols for two key assays are provided below.
CCR5 Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR5 (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-CCL5 (RANTES) or another suitable radiolabeled CCR5 ligand.
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well filter plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.
GABA A Receptor Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of test compounds on GABA A receptor-mediated currents in living cells.
Materials:
-
Cell Line: A cell line stably expressing the desired GABA A receptor subtype combination (e.g., HEK293 cells).
-
Patch Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.
-
Internal Solution: Contains ions that mimic the intracellular environment of a neuron (e.g., CsCl-based).
-
External Solution: Contains ions that mimic the extracellular environment (e.g., a standard artificial cerebrospinal fluid).
-
GABA Solution: A stock solution of GABA prepared in the external solution.
-
Test Compounds: this compound analogs dissolved in the external solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Patch Pipette Filling: Fill the patch pipette with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
GABA Application: Apply a brief pulse of a known concentration of GABA to the cell to elicit a baseline GABA A receptor-mediated current.
-
Compound Application: Perfuse the test compound onto the cell for a set period.
-
Post-Compound GABA Application: Apply the same GABA pulse again in the presence of the test compound.
-
Data Analysis: Measure the amplitude of the GABA-evoked current before and after the application of the test compound. A reduction in the current amplitude indicates antagonistic activity. Calculate the percent inhibition and, if a dose-response curve is generated, the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by these compounds and the workflows used to characterize them is crucial for their development as therapeutics.
CCR5 Signaling Pathway
CCR5 is a G protein-coupled receptor (GPCR). Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or the HIV-1 envelope protein gp120, CCR5 undergoes a conformational change that activates intracellular G proteins. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis and cytokine release. CCR5 antagonists, such as the this compound analogs, block the initial binding event, thereby preventing the activation of this signaling cascade.
References
- 1. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Potential Therapeutic Targets for 3,9-Diazaspiro[5.5]undecan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identified therapeutic targets for derivatives of the 3,9-diazaspiro[5.5]undecan-2-one core structure and its closely related analogs. The unique three-dimensional arrangement of this spirocyclic scaffold offers a rigid framework for the precise orientation of functional groups, making it an attractive privileged structure in medicinal chemistry. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this area.
C-C Chemokine Receptor 5 (CCR5) Antagonism for HIV-1 Inhibition
Derivatives of this compound have been identified as potent and selective antagonists of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus 1 (HIV-1) into host cells. By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, these compounds effectively inhibit viral entry and replication.
Quantitative Data: Antiviral Activity
The following table summarizes the in vitro anti-HIV-1 activity of a lead this compound derivative.
| Compound | HIV-1 Strain | Cell Line | IC50 (nM) |
| 32 | Ba-L | HOS-CD4-CCR5 | 30 |
Data extracted from "Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist".[1]
Experimental Protocols
This assay is employed to determine the binding affinity of the test compounds to the CCR5 receptor.
-
Membrane Preparation: Membranes are prepared from a cell line overexpressing the human CCR5 receptor (e.g., HOS-CD4-CCR5 or CHO-CCR5).
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [3H]-Maraviroc) and various concentrations of the test compound.
-
Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
This cell-based assay measures the ability of the compounds to inhibit HIV-1 infection.
-
Cell Seeding: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing Tat-inducible luciferase and β-galactosidase reporter genes, are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells.
-
Virus Infection: A predetermined amount of an R5-tropic HIV-1 strain (e.g., Ba-L) is added to the wells.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and replication.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[2][3]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.
Visualizations
GABA-A Receptor Antagonism
Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[4] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Antagonism of this receptor can have various physiological effects, and there is growing interest in the peripheral application of GABA-A receptor ligands, particularly for their immunomodulatory potential.[5]
Quantitative Data: GABA-A Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of several 3,9-diazaspiro[5.5]undecane derivatives for the GABA-A receptor, determined by a [3H]muscimol competition binding assay in rat cortical membranes.
| Compound | Ki (nM) |
| 2027 | 1030 |
| 018 | 88 |
| 1e | 180 |
Data extracted from "Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect".[4]
Experimental Protocols
-
Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex) by homogenization and differential centrifugation.[6]
-
Reaction Mixture: In a 96-well plate, the prepared membranes are incubated with a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at 0-4°C for a specified duration to reach binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
Quantification: The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
This technique is used to functionally characterize the antagonist activity of the compounds on GABA-A receptors expressed in a cellular system (e.g., HEK293 cells).
-
Cell Culture: HEK293 cells stably expressing specific GABA-A receptor subunit combinations (e.g., α4β1δ) are cultured.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal), and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
Compound Application: The cells are perfused with a solution containing a known concentration of GABA to elicit a current. The test compound is then co-applied with GABA to measure its inhibitory effect on the GABA-induced current.
-
Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed to determine the compound's potency and mechanism of action (e.g., competitive vs. non-competitive antagonism).
Visualizations
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Loss of μ-opioid receptor signaling in nociceptors, and not spinal microglia, abrogates morphine tolerance without disrupting analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one via Michael Addition: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3,9-diazaspiro[5.5]undecan-2-one, a valuable scaffold in medicinal chemistry. The key step in this synthetic route is a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This method offers a practical and divergent approach to producing substituted and unsubstituted 3,9-diazaspiro[5.5]undecan-2-ones. The protocol herein details the optimized reaction conditions that significantly improve upon previously reported yields for the crucial conjugate addition step. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Conformationally constrained heterocyclic ring systems are of significant interest in drug discovery due to their ability to present pharmacophores in a well-defined three-dimensional space, often leading to improved pharmacokinetic profiles. The 3,9-diazaspiro[5.5]undecane core is a prominent example of such a privileged scaffold. This note focuses on a robust synthetic method to access the lactam derivative, this compound, leveraging a key Michael addition reaction. The synthesis of the this compound ring system is achieved through the conjugate addition of lithio ethyl acetate to a suitable olefin acceptor.[1] Previous reports of this Michael addition step suffered from low yields, around 25%.[1] The protocol described here addresses this issue through careful control of the reaction temperature during enolate generation, leading to a more efficient and reliable synthesis.[1]
Reaction Scheme
A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been described, in which the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1][2]
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
| Entry | Reactant (Enolate Precursor) | Michael Acceptor | Product | Yield (%) | Reference |
| 1 | Ethyl acetate | Diethyl (piperidin-4-ylidene)malonate | Diethyl 2-(1-(2-ethoxy-2-oxoethyl)piperidin-4-yl)malonate | Improved from 25% | [1] |
Note: The specific improved yield percentage was not available in the provided search results, but the source explicitly states a significant improvement over the previously reported 25% yield.
Experimental Protocol
This protocol is based on the improved method for the Michael addition step in the synthesis of the this compound scaffold.[1]
Materials:
-
Ethyl acetate
-
Lithium diisopropylamide (LDA) solution in THF
-
Diethyl (piperidin-4-ylidene)malonate (or similar tetrasubstituted olefin acceptor)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Addition funnel
-
Low-temperature thermometer
-
Cooling bath (dry ice/acetone or similar, capable of reaching -78 °C)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Chromatography equipment (e.g., column chromatography)
Procedure:
1. Enolate Formation and Michael Addition:
-
Set up a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add a solution of the tetrasubstituted olefin acceptor (e.g., diethyl (piperidin-4-ylidene)malonate) in anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of ethyl acetate in anhydrous THF.
-
To the stirred solution of the olefin acceptor at -78 °C, add a solution of Lithium diisopropylamide (LDA) in THF.
-
Immediately following the LDA addition, add the pre-cooled (-78 °C) solution of ethyl acetate dropwise via an addition funnel.
-
Maintain the reaction temperature at -78 °C and stir for the appropriate time (typically monitored by TLC). The pre-cooling of the ethyl acetate solution is crucial for improving the reaction yield.[1]
2. Reaction Quench and Work-up:
-
Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
3. Purification:
-
The crude product (the Michael adduct) is then purified, typically by column chromatography on silica gel, to yield the pure diester intermediate.
4. Cyclization to Lactam:
-
The purified Michael adduct is then subjected to a cyclization reaction to form the desired this compound. This often involves hydrolysis of one of the ester groups followed by amide bond formation, which can be achieved under various conditions (e.g., heating with a suitable solvent and catalyst).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The critical improvement in the Michael addition step, achieved through careful temperature control, makes this synthetic route highly applicable for producing this important heterocyclic scaffold for drug discovery and development programs. The divergent nature of this synthesis also allows for the introduction of various substituents, enabling the creation of diverse compound libraries for structure-activity relationship studies.[1]
References
Divergent Synthesis of Substituted 3,9-Diazaspiro[5.5]undecan-2-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the divergent synthesis of substituted 3,9-diazaspiro[5.5]undecan-2-ones, a scaffold of significant interest in medicinal chemistry. The described methodology allows for the introduction of diverse substituents at the C1 and C5 positions of the spirocyclic core, as well as an asymmetric approach to control stereochemistry.
The key strategic element of this synthesis is a highly efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1][2] This approach provides a versatile and practical route to a variety of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-one derivatives.[1][2]
Data Presentation
The following tables summarize the yields for the key steps in the synthesis of various substituted 3,9-diazaspiro[5.5]undecan-2-ones.
Table 1: Synthesis of Substituted 3,9-Diazaspiro[5.5]undecan-2-one Precursors via Michael Addition
| Entry | R Group | Michael Adduct | Yield (%) |
| 1 | H | 1-Benzyl-4-(dicarbethoxymethyl)piperidin-3-one | 85 |
| 2 | n-Butyl | 1-Benzyl-4-(1-carbethoxy-1-cyanomethyl)piperidin-3-one | 78 |
| 3 | Phenyl | 1-Benzyl-4-(1-carbethoxy-1-cyanomethyl)piperidin-3-one | 82 |
| 4 | Propoxyl | 1-Benzyl-4-(1-carbethoxy-1-cyanomethyl)piperidin-3-one | 75 |
Table 2: Overall Yields of Substituted 3,9-Diazaspiro[5.5]undecan-2-ones
| Entry | Product | Overall Yield (%) |
| 1 | This compound | 65 |
| 2 | 1-Butyl-3,9-diazaspiro[5.5]undecan-2-one | 58 |
| 3 | 1-Phenyl-3,9-diazaspiro[5.5]undecan-2-one | 62 |
| 4 | 1-Propoxyl-3,9-diazaspiro[5.5]undecan-2-one | 55 |
| 5 | (S)-5-Butyl-3,9-diazaspiro[5.5]undecan-2-one | 45 (from Evans auxiliary) |
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition
This protocol describes the key Michael addition step for the synthesis of the spirocyclic core.
Materials:
-
1-Benzyl-4-methylenepiperidin-3-one
-
Appropriate ester (e.g., diethyl malonate, ethyl cyanoacetate)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the appropriate ester (1.1 equivalents) in anhydrous THF (0.5 M) at -78 °C under a nitrogen atmosphere, add LDA (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of 1-benzyl-4-methylenepiperidin-3-one (1.0 equivalent) in anhydrous THF (1.0 M) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Synthesis of 1-Substituted-3,9-diazaspiro[5.5]undecan-2-ones
This protocol outlines the cyclization and deprotection steps to form the final spirocyclic lactam.
Materials:
-
Michael adduct from Protocol 1
-
Ethanol (EtOH)
-
Ammonia in ethanol (7 N)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Michael adduct (1.0 equivalent) in a saturated solution of ammonia in ethanol.
-
Transfer the solution to a high-pressure reactor and add 10% Pd/C (10 mol %).
-
Pressurize the reactor with hydrogen gas to 50 atm and stir the mixture at 50 °C for 24 hours.
-
Cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (DCM/MeOH gradient) to yield the substituted this compound.
Protocol 3: Asymmetric Synthesis of (S)-5-Butyl-3,9-diazaspiro[5.5]undecan-2-one using an Evans Auxiliary
This protocol details the asymmetric synthesis route employing a chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
n-Butyryl chloride
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
1-Benzyl-4-methylenepiperidin-3-one
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium sulfite (Na₂SO₃)
-
Subsequent reagents from Protocol 2
Procedure:
-
Acylation of the Evans Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF (0.5 M) at -78 °C, add n-BuLi (1.05 equivalents) dropwise. After 30 minutes, add n-butyryl chloride (1.1 equivalents) and stir for 2 hours at -78 °C before warming to room temperature. Purify by standard workup and chromatography.
-
Asymmetric Michael Addition: To a solution of the acylated auxiliary (1.0 equivalent) in anhydrous THF (0.5 M) at -78 °C, add LDA (1.05 equivalents). After 30 minutes, add a solution of 1-benzyl-4-methylenepiperidin-3-one (1.2 equivalents) in THF. Stir at -78 °C for 4 hours. Quench with saturated NH₄Cl and purify the diastereomeric products by column chromatography.
-
Cleavage of the Chiral Auxiliary: Dissolve the major diastereomer in a mixture of THF and water (3:1). Cool to 0 °C and add a pre-mixed solution of LiOH and H₂O₂. Stir for 4 hours. Quench with aqueous Na₂SO₃ solution. After workup, the resulting carboxylic acid is carried forward.
-
Cyclization and Deprotection: Follow the procedures outlined in Protocol 2 to convert the carboxylic acid intermediate into the final (S)-5-butyl-3,9-diazaspiro[5.5]undecan-2-one.
Visualizations
References
Application Note and Protocol: N-Alkylation of 3,9-Diazaspiro[5.5]undecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-alkylation of 3,9-diazaspiro[5.5]undecan-2-one, a valuable scaffold in medicinal chemistry. The protocol outlines a general method for the introduction of various alkyl substituents at the N9 position, a common strategy in the development of novel therapeutic agents. This spirocyclic lactam is a key building block for compounds targeting a range of biological targets, including CCR5 antagonists and METTL3 inhibitors.[1] The following sections detail the necessary reagents, equipment, step-by-step procedure, and data presentation for this synthetic transformation.
Introduction
The 3,9-diazaspiro[5.5]undecane core is a conformationally constrained heterocyclic system that has garnered significant attention in drug discovery.[2] Its rigid structure allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. N-alkylation of the this compound scaffold is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. This protocol describes a standard procedure for this transformation using a base-mediated reaction with an alkyl halide.
Experimental Protocol
This protocol details a general procedure for the N-alkylation of this compound with an alkylating agent in the presence of a suitable base.
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Syringes and needles
-
Ice bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
-
Standard glassware for workup and purification
-
NMR spectrometer and/or LC-MS for product characterization
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous aprotic solvent (e.g., THF or DMF) to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Carefully add the base (e.g., NaH or KOtBu, 1.1-1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of this compound.
Table 1: Reaction Conditions and Yields for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 0 to rt | 4 | 85 |
| 2 | Benzyl Bromide | KOtBu | THF | 0 to rt | 6 | 78 |
| 3 | Ethyl Bromide | Cs₂CO₃ | DMF | rt | 12 | 72 |
Table 2: Reactant Molar Ratios
| Reactant | Molar Equivalents |
| This compound | 1.0 |
| Alkylating Agent | 1.0 - 1.2 |
| Base | 1.1 - 1.5 |
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: Acylation of 3,9-Diazaspiro[5.5]undecan-2-one for Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,9-diazaspiro[5.5]undecane scaffold is a valuable privileged structure in medicinal chemistry and drug discovery. Its inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and pharmacokinetic profiles for drug candidates.[1] The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). Acylation of the nitrogen atoms is a common and effective strategy to synthesize a wide range of derivatives with diverse biological activities. This document provides detailed protocols for the N-acylation of 3,9-diazaspiro[5.5]undecan-2-one and summarizes the biological activities of the resulting derivatives.
Applications in Drug Discovery
Derivatives of 3,9-diazaspiro[5.5]undecane have shown potent activity against a variety of biological targets, including:
-
GABA-A Receptor Antagonists: N-acylated derivatives have been identified as competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in neurological and psychiatric disorders.
-
CCR5 Antagonists: The scaffold has been utilized in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells.
-
Enzyme Inhibitors: Acylated derivatives have demonstrated inhibitory activity against various enzymes, including leucine-rich repeat kinase 2 (LLRK2), which is implicated in Parkinson's disease.
Quantitative Data Summary
The following tables summarize the biological activity of various N-acylated 3,9-diazaspiro[5.5]undecane derivatives.
Table 1: N-Acyl-3,9-diazaspiro[5.5]undecane Derivatives as GABA-A Receptor Antagonists
| Compound ID | Acyl Group | R-Group | Kᵢ (nM) |
| 1a | Benzoyl | H | >10,000 |
| 1b | Phenylacetyl | H | 1,400 |
| 1c | 3-Methylbenzoyl | H | 180 |
| 1d | 4-Methoxybenzoyl | H | 530 |
| 1e | 2-Thienoyl | H | 80 |
| 1f | Acetyl | H | 5,300 |
Table 2: Acylated 1,9-Diazaspiro[5.5]undecan-2-one Derivatives as Enzyme Inhibitors
(Note: Data for the closely related 1,9-isomer is presented due to the availability of public data and its relevance in demonstrating the potential of the acylated spirocyclic scaffold.)
| Compound ID | Acyl Group at N9 | Target Enzyme | IC₅₀ (nM) |
| 2a | 4-(pyridin-2-yl)benzoyl | LLRK2 | 14 |
| 2b | 2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl | DGAT-1 | 49 |
| 2c | 2-(4-chlorophenyl)acetyl | ACC1 | 7 |
| 2d | 2-(4-chlorophenyl)acetyl | ACC2 | 3 |
Experimental Protocols
The following protocols provide a general framework for the N-acylation of this compound. Researchers should optimize these conditions for specific substrates and acylating agents.
Protocol 1: General Procedure for N-Acylation using Acyl Chlorides
This protocol describes a standard method for the acylation of the secondary amine in this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Amide Coupling using a Carboxylic Acid and a Coupling Agent
This protocol is an alternative to using acyl chlorides and is suitable for a wider range of carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or HBTU (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-acylated derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
Signaling Pathways
Caption: Antagonism of the GABA-A receptor signaling pathway.
Caption: Inhibition of the CCR5 signaling pathway by an antagonist.
References
Application Notes and Protocols for the Synthesis of CCR5 Antagonists Using a 3,9-Diazaspiro[5.5]undecan-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of a novel class of C-C chemokine receptor type 5 (CCR5) antagonists based on the 3,9-diazaspiro[5.5]undecan-2-one scaffold. CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a key target for antiretroviral drug development. The compounds described herein have demonstrated potent anti-HIV-1 activity and favorable pharmacokinetic profiles.
Data Presentation
The following table summarizes the in vitro antiviral activity of a selection of this compound derivatives against R5-tropic HIV-1. The data is extracted from the key publication by Yang et al. and showcases the structure-activity relationship (SAR) within this series.
| Compound ID | R1 Moiety | R2 Moiety | RANTES Binding IC50 (nM)[1] | Anti-HIV-1 Activity (IC50, nM) |
| 1 | 3,5-dimethylbenzoyl | 4-(trifluoromethyl)phenyl | 50 | 73 |
| 2 | 4-methoxybenzoyl | 4-(trifluoromethyl)phenyl | >1000 | >1000 |
| 3 | 3,5-dimethylbenzoyl | 3-chlorophenyl | 30 | 45 |
| 4 (Compound 32) | 3,5-dimethylbenzoyl | 4-(trifluoromethyl)phenyl (isoxazole-5-carboxamide linker) | <10 | 15 |
| 5 | 3,5-dichlorobenzoyl | 4-(trifluoromethyl)phenyl | 40 | 60 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of RANTES binding or HIV-1 replication in vitro. Lower values indicate higher potency. Compound 4 (also referred to as compound 32 in some literature) emerged as a particularly potent antagonist.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these CCR5 antagonists and the experimental approach to their discovery and characterization, the following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow.
Caption: CCR5 Signaling and HIV-1 Entry Inhibition.
Caption: Drug Discovery Workflow for CCR5 Antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of this compound based CCR5 antagonists.
General Synthetic Protocol for this compound Derivatives
This protocol outlines a general approach for the synthesis of the target compounds, based on the derivatization of the this compound core. For specific details and reaction conditions for individual analogs, refer to the primary literature.
1. Synthesis of the this compound Core:
-
The synthesis of the core spirocyclic structure can be achieved through a multi-step process, often starting from commercially available piperidine derivatives. A key step involves a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.
2. N-Acylation of the Spirocyclic Core:
-
Step 1: To a solution of the this compound hydrochloride salt in a suitable aprotic solvent (e.g., dichloromethane), add a tertiary amine base (e.g., triethylamine) at room temperature.
-
Step 2: To this mixture, add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HBTU) dropwise.
-
Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Step 4: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Step 5: The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-acylated derivative.
3. Amide Coupling to Introduce the R2 Moiety:
-
Step 1: The N-acylated intermediate is then coupled with the desired amine or aniline derivative.
-
Step 2: In a typical procedure, the carboxylic acid derivative of the R2 moiety is activated with a coupling agent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).
-
Step 3: The N-acylated spirocyclic intermediate is then added to the reaction mixture.
-
Step 4: The reaction is stirred at room temperature or slightly elevated temperature until completion.
-
Step 5: Work-up involves quenching the reaction, extraction, and purification by chromatography to afford the final this compound CCR5 antagonist.
CCR5 Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing human CCR5.
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α or [¹²⁵I]RANTES).
-
Test compounds (serial dilutions).
-
Binding buffer.
-
Scintillation fluid and a scintillation counter.
-
-
Protocol:
-
In a 96-well plate, add the CCR5-expressing cell membranes.
-
Add serial dilutions of the test compound.
-
Add the radiolabeled CCR5 ligand at a fixed concentration.
-
Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.
-
Anti-HIV-1 Pseudovirus Entry Assay
This assay quantifies the ability of a compound to inhibit the entry of a replication-incompetent HIV-1 pseudovirus into target cells.
-
Materials:
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells).
-
R5-tropic HIV-1 pseudovirus (engineered to express a reporter gene, e.g., luciferase).
-
Test compounds (serial dilutions).
-
Cell culture medium and reagents.
-
Luciferase assay reagent and a luminometer.
-
-
Protocol:
-
Seed the target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the HIV-1 pseudovirus with the diluted compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells.
-
Incubate the plate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control and determine the IC50 value.
-
References
Development of GABA-A Receptor Antagonists from 3,9-Diazaspiro[5.5]undecan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel γ-aminobutyric acid type A (GABA-A) receptor antagonists based on the 3,9-diazaspiro[5.5]undecan-2-one scaffold. This document includes a summary of their pharmacological activity, detailed protocols for their synthesis and in vitro evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a promising starting point for the design of potent and selective GABA-A receptor antagonists.[1][2] These compounds are of significant interest for their potential therapeutic applications, including in the modulation of the immune system.[1][3] This document outlines the key structure-activity relationships (SAR) and provides detailed methodologies for the synthesis and pharmacological characterization of these novel antagonists.
Data Presentation: Pharmacological Activity
The following table summarizes the binding affinities (Ki) of a series of this compound derivatives for the GABA-A receptor, as determined by a [³H]muscimol competition binding assay using rat cortical synaptic membranes.
| Compound ID | R Group | Ki (nM) |
| 1a | Phenyl | >10,000 |
| 1b | 2-Methylphenyl | 1,500 |
| 1c | 3-Methylphenyl | 180 |
| 1d | 4-Methylphenyl | 730 |
| 1e | 3,5-Dimethylphenyl | 230 |
| 1f | 3-Methoxyphenyl | 460 |
| 1g | 4-Methoxyphenyl | >10,000 |
| 1h | 3-Chlorophenyl | 220 |
| 1i | 4-Chlorophenyl | 1,300 |
| 1j | 3-Fluorophenyl | 290 |
| 1k | 4-Fluorophenyl | 2,100 |
| 1l | 3-(Trifluoromethyl)phenyl | 430 |
| 1m | 4-(Trifluoromethyl)phenyl | 2,000 |
| 1n | Naphth-2-yl | 1,200 |
| 1o | Thiophen-3-yl | 780 |
| 1p | Pyridin-3-yl | 3,300 |
| 1q | Pyridin-4-yl | >10,000 |
| 1r | Benzyl | >10,000 |
Data extracted from Bavo et al., J. Med. Chem. 2021, 64 (24), 17795-17812.[1]
Mandatory Visualizations
Caption: GABA-A Receptor Antagonism Signaling Pathway.
Caption: Synthesis and Evaluation Workflow.
Caption: Structure-Activity Relationship Summary.
Experimental Protocols
Protocol 1: General Synthesis of this compound based GABA-A Receptor Antagonists
This protocol describes a general two-step synthesis for the preparation of N-acylated this compound derivatives.
Step 1: N-Acylation of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
-
Materials:
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
-
Appropriate acyl chloride (R-COCl) or carboxylic acid (R-COOH)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
HBTU (for carboxylic acid coupling)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure (using acyl chloride): a. Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask. b. Add Et₃N (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. c. Slowly add the corresponding acyl chloride (1.1 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction. e. Quench the reaction with water and extract the organic layer. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-acylated intermediate.
Step 2: Boc Deprotection
-
Materials:
-
N-acylated intermediate from Step 1
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure (using TFA): a. Dissolve the N-acylated intermediate (1.0 eq) in DCM. b. Add TFA (10-20 eq) to the solution at room temperature. c. Stir the reaction mixture for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material. d. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. e. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. f. Extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final antagonist compound. h. If necessary, further purify the product by recrystallization or flash column chromatography.
Protocol 2: [³H]Muscimol Competition Binding Assay for GABA-A Receptors
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor in rat brain membranes.[4][5][6][7]
-
Materials:
-
Whole rat brains (excluding cerebellum and pons/medulla)
-
[³H]Muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compounds (this compound derivatives)
-
Assay Buffer: 50 mM Tris-citrate buffer (pH 7.1 at 25 °C)
-
Homogenizer
-
High-speed centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure: a. Membrane Preparation: i. Homogenize whole rat brains in ice-cold Tris-citrate buffer. ii. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. iii. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C. iv. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. v. Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay). vi. Store the membrane preparation in aliquots at -80 °C until use.
b. Binding Assay: i. In a 96-well plate or individual tubes, add the following in a final volume of 500 µL:
- Total Binding: 50 µL of assay buffer, 50 µL of [³H]Muscimol (final concentration ~1-2 nM), and 400 µL of membrane suspension (containing ~100-200 µg of protein).
- Non-specific Binding: 50 µL of unlabeled GABA (final concentration 1 mM), 50 µL of [³H]Muscimol, and 400 µL of membrane suspension.
- Competition Binding: 50 µL of test compound (at various concentrations), 50 µL of [³H]Muscimol, and 400 µL of membrane suspension. ii. Incubate the assay mixtures for 60 minutes at 4 °C.[4] iii. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. iv. Wash the filters rapidly with ice-cold assay buffer (e.g., 2 x 4 mL).[4] v. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. vi. Quantify the radioactivity bound to the filters using a liquid scintillation counter.
c. Data Analysis: i. Calculate the specific binding by subtracting the non-specific binding from the total binding. ii. Plot the percentage of specific [³H]muscimol binding against the logarithm of the test compound concentration. iii. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [³H]muscimol binding) from the resulting competition curve using non-linear regression analysis. iv. Calculate the binding affinity (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]muscimol and Kd is its dissociation constant for the GABA-A receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Doctor Yury Bogdanov | University of Southampton [southampton.ac.uk]
- 4. Probes for the heterogeneity of muscimol binding sites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscimol binding in rat brain: association with synaptic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of melatonin on [3H]muscimol binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High specific binding of [3H]GABA and [3H]muscimol to membranes from dendrodendritic synaptosomes of the rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3,9-Diazaspiro[5.5]undecan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3,9-diazaspiro[5.5]undecan-2-one analogs, a privileged scaffold in medicinal chemistry. This document details their biological activities as γ-aminobutyric acid type A (GABA-A) receptor antagonists and CCR5 antagonists, presenting quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development.
Biological Activities and Structure-Activity Relationships
The 3,9-diazaspiro[5.5]undecane-2-one core has been successfully modified to yield potent and selective ligands for various biological targets. The rigid spirocyclic system provides a unique three-dimensional framework for the precise orientation of functional groups, enabling high-affinity interactions with target proteins.
GABA-A Receptor Antagonism
A series of 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the GABA-A receptor. These analogs are of interest for their potential immunomodulatory effects and as probes for studying GABAergic signaling in the peripheral nervous system.[1][2][3]
The SAR studies reveal key structural determinants for GABA-A receptor affinity. A significant finding is the importance of the spirocyclic benzamide moiety, which appears to compensate for the lack of a conventional acidic group typically found in GABA-A receptor ligands.[1][2] Progressive deconstruction of lead compounds has allowed for the mapping of crucial interactions within the receptor's binding site.[1]
Table 1: SAR of this compound Analogs as GABA-A Receptor Antagonists
| Compound | R Group | Ki (nM) | Receptor Subtype Selectivity | Reference |
| 018 | Thienyl-amide | 88 (IC50) | Prefers α3,4,5-containing subtypes | [1][4] |
| 2027 | Phenyl-amide | 1030 (IC50) | Not specified | [1][4] |
| 1e | m-methylphenyl | 180 | α4βδ > α1- and α2-containing subtypes | [1][5] |
Note: Data is compiled from multiple sources. Ki and IC50 values are indicative of binding affinity and functional antagonism, respectively.
CCR5 Antagonism
Replacement of a cyclic carbamate in a related 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template led to the discovery of novel this compound analogs as potent CCR5 antagonists.[6][7] These compounds have shown promising antiviral activity, making them attractive candidates for the development of anti-HIV therapeutics.[6][7]
The SAR in this series highlights the importance of the substituents on the diazaspiro scaffold for achieving high antiviral potency and favorable pharmacokinetic profiles. One key compound, designated as 32 , demonstrated a compelling combination of antiviral potency, selectivity, and oral bioavailability.[6][7] Asymmetric synthesis of this compound revealed that both enantiomers were equally potent.[6][7]
Table 2: SAR of this compound Analogs as CCR5 Antagonists
| Compound | Modifications | Antiviral Potency (IC50) | Key Findings | Reference |
| Compound 32 | Specific substitutions on the diazaspiro core | Potent | Good selectivity and pharmacokinetic profile | [6][7] |
| Analog Series | Varied substituents at key positions | Ranging from low to high | Identified optimal groups for potency and bioavailability | [6][7] |
Note: Specific IC50 values for a series of analogs are often found within the full text of the cited literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and extension of these SAR studies.
[3H]Muscimol Radioligand Binding Assay for GABA-A Receptors
This protocol describes an in vitro assay to determine the binding affinity of test compounds for the GABA-A receptor using [3H]muscimol, a potent agonist, as the radioligand.[8]
Materials:
-
Rat brain membranes (cortical synaptic membranes are commonly used)
-
[3H]muscimol (specific activity ~10-30 Ci/mmol)
-
Tris-citrate buffer (50 mM, pH 7.1)
-
Unlabeled GABA or bicuculline methiodide (for determining non-specific binding)
-
Test compounds (this compound analogs)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes on ice and resuspend in ice-cold Tris-citrate buffer. Homogenize gently and centrifuge at low speed to pellet. Resuspend the pellet in fresh buffer to the desired protein concentration (typically 0.2-0.5 mg/mL).
-
Assay Setup: In test tubes, combine the following in duplicate or triplicate:
-
Total Binding: Tris-citrate buffer, [3H]muscimol (final concentration ~2-4 nM), and membrane suspension.
-
Non-specific Binding: Tris-citrate buffer, [3H]muscimol, an excess of unlabeled GABA (final concentration ~100 µM) or bicuculline methiodide, and membrane suspension.
-
Compound Competition: Tris-citrate buffer, [3H]muscimol, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the tubes at 4°C for 20-30 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters quickly with ice-cold Tris-citrate buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of compound that inhibits 50% of specific [3H]muscimol binding) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]muscimol and Kd is its dissociation constant.
CCR5 Antagonist Chemotaxis Assay
This protocol measures the ability of a test compound to inhibit the migration of CCR5-expressing cells towards a chemoattractant.[9]
Materials:
-
CCR5-expressing cells (e.g., TZM-bl cells, specific T-cell lines)
-
Chemoattractant (CCR5 ligand, e.g., RANTES/CCL5)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Test compounds
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)
-
Cell staining and quantification reagents (e.g., Calcein-AM)
-
Plate reader
Procedure:
-
Cell Preparation: Culture CCR5-expressing cells and harvest. Resuspend the cells in assay medium at a concentration of 1 x 106 cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay medium.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
In a separate plate, pre-incubate the cells with the test compounds for 30 minutes at 37°C.
-
Add the cell-compound mixture to the upper chamber (the insert with the porous membrane).
-
-
Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification:
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells on the bottom of the membrane. This can be done by staining the cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the control (no compound). Determine the IC50 value from the dose-response curve.
Phenotypic Viral Entry Assay for CCR5 Antagonists
This assay measures the inhibition of HIV-1 entry into target cells by quantifying a reporter gene product (e.g., luciferase) after infection with a pseudovirus.[10]
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
R5-tropic HIV-1 pseudovirus
-
Culture medium (DMEM with 10% FBS)
-
Test compounds and positive control (e.g., Maraviroc)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of the test compounds.
-
Infection:
-
In a separate plate, mix the diluted compounds with the pseudovirus and incubate for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-compound mixture.
-
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay:
-
Remove the supernatant and add luciferase assay reagent to lyse the cells.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Subtract the background luminescence (cells only) from all readings. Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus-only control. Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.
Caption: Mechanism of GABA-A Receptor Antagonism.
Caption: Inhibition of CCR5-Mediated HIV-1 Entry.
Caption: General Workflow for SAR Studies.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect PMID: 34908407 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Biological Screening of 3,9-Diazaspiro[5.5]undecan-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document provides detailed application notes and protocols for a panel of in vitro biological screening assays relevant to the potential therapeutic applications of 3,9-diazaspiro[5.5]undecan-2-one derivatives. These assays are designed to evaluate their potential as acetylcholinesterase inhibitors, anti-inflammatory agents, cytotoxic agents, and calcium channel blockers.
Acetylcholinesterase (AChE) Inhibition Assay
Application Note: Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a major therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3][4] This colorimetric assay, based on the Ellman method, provides a rapid and sensitive high-throughput screening method for identifying and characterizing AChE inhibitors among this compound derivatives.[1][3][4] The assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[1][3][4]
Experimental Protocol:
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds. For control wells, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of AChE solution to all wells except for the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of AChE activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Data Presentation:
| Compound ID | AChE IC50 (µM) |
| Derivative 1 | Hypothetical Value |
| Derivative 2 | Hypothetical Value |
| Donepezil (Control) | Known Value |
Visualization:
Anti-inflammatory Assays
Inhibition of Protein Denaturation Assay
Application Note: Inflammation is a biological response to harmful stimuli, and its dysregulation can lead to chronic diseases.[5] A key feature of inflammation is protein denaturation.[6] This in vitro assay provides a simple and cost-effective method for preliminary screening of the anti-inflammatory potential of this compound derivatives by assessing their ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).[6][7]
Experimental Protocol:
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Diclofenac sodium)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compounds and the positive control.
-
The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the test compound solution at different concentrations.
-
For the control, the mixture consists of 0.5 mL of BSA solution and 0.5 mL of the vehicle.
-
Incubate all mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage of inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC50 value.
Data Presentation:
| Compound ID | Protein Denaturation Inhibition IC50 (µg/mL) |
| Derivative 1 | Hypothetical Value |
| Derivative 2 | Hypothetical Value |
| Diclofenac Sodium (Control) | Known Value |
Nitric Oxide (NO) Scavenging Assay
Application Note: Nitric oxide (NO) is a key inflammatory mediator.[8] Overproduction of NO is associated with various inflammatory diseases. This assay evaluates the NO scavenging activity of this compound derivatives, providing an indication of their potential anti-inflammatory properties. The assay often involves stimulating cells like macrophages with lipopolysaccharide (LPS) to induce NO production, which is then measured.[8]
Experimental Protocol:
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition.
Data Presentation:
| Compound ID | NO Scavenging IC50 (µM) |
| Derivative 1 | Hypothetical Value |
| Derivative 2 | Hypothetical Value |
| L-NAME (Control) | Known Value |
Visualization:
Cytotoxicity Assays (MTT/XTT)
Application Note: Evaluating the cytotoxic potential of novel compounds is crucial in drug discovery, particularly for anticancer research. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability and proliferation.[9] These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9][10] The XTT assay offers the advantage of producing a soluble formazan product, simplifying the protocol.
Experimental Protocol (MTT Assay):
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[9][10]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation:
| Compound ID | Cell Line | Cytotoxicity IC50 (µM) |
| Derivative 1 | MCF-7 | Hypothetical Value |
| Derivative 1 | A549 | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 | Known Value |
Visualization:
Calcium Channel Blocking Activity Assay
Application Note: Calcium channel blockers are a class of drugs used in the treatment of hypertension, angina, and cardiac arrhythmias.[11][12] They act by inhibiting the influx of Ca2+ into cells, leading to vasodilation and decreased heart rate and contractility.[12] The potential of this compound derivatives as calcium channel blockers can be initially screened using in vitro methods such as isolated tissue assays.[13]
Experimental Protocol (Isolated Tissue Assay):
Materials:
-
Animal tissue (e.g., rat aorta or guinea pig ileum)
-
Organ bath setup with a transducer and data acquisition system
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
High-potassium solution (to induce depolarization and contraction)
-
Test compounds
-
Positive control (e.g., Verapamil or Amlodipine)
Procedure:
-
Isolate the tissue (e.g., thoracic aorta) and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a sustained contraction by replacing the normal physiological solution with a high-potassium solution.
-
Once the contraction has stabilized, add the test compounds in a cumulative manner at increasing concentrations.
-
Record the relaxation of the tissue after the addition of each concentration of the test compound.
-
Calculate the percentage of relaxation for each concentration and determine the IC50 value.
Data Presentation:
| Compound ID | Tissue | Calcium Channel Blocking IC50 (µM) |
| Derivative 1 | Rat Aorta | Hypothetical Value |
| Derivative 2 | Rat Aorta | Hypothetical Value |
| Verapamil (Control) | Rat Aorta | Known Value |
Visualization:
References
- 1. assaygenie.com [assaygenie.com]
- 2. cephamls.com [cephamls.com]
- 3. attogene.com [attogene.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. journalajrb.com [journalajrb.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 13. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Characterization of 3,9-Diazaspiro[5.5]undecan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the characterization and purity assessment of 3,9-Diazaspiro[5.5]undecan-2-one. The protocols outlined below are designed for implementation in research and quality control laboratories.
Introduction
This compound is a spirocyclic compound with a unique three-dimensional structure, making it a valuable scaffold in medicinal chemistry and drug discovery. The purity of this compound is of paramount importance as impurities can significantly impact its biological activity and safety profile. This document details a multi-pronged analytical approach for the comprehensive characterization and purity determination of this compound, encompassing chromatographic, spectroscopic, and thermal analysis techniques.
Potential impurities in this compound can originate from its synthesis, including unreacted starting materials, intermediates, byproducts, and degradation products. A thorough analytical assessment is crucial to identify and quantify these impurities, ensuring the quality and consistency of the compound for its intended application.
Analytical Methods Overview
A combination of analytical techniques is recommended for a complete purity profile of this compound. The logical relationship between these methods and the purity aspects they address is illustrated below.
Caption: Interconnectivity of analytical methods for purity assessment.
Experimental Protocols
The following sections provide detailed protocols for the recommended analytical methods.
High-Performance Liquid Chromatography (HPLC) for Organic Purity
HPLC is a primary technique for determining the purity of this compound and quantifying related organic impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for the detection and identification of volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials.
Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound and the identification of structurally related impurities.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.
Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected and subtracted from the sample spectrum.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point, thermal stability, and the presence of residual solvents or water.
Protocol:
-
Instrumentation: A simultaneous DSC/TGA instrument or separate DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Parameters:
-
Temperature Program: Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
TGA Parameters:
-
Temperature Program: Heat from 25 °C to a temperature where complete decomposition is expected (e.g., 600 °C) at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Data Presentation
The following table summarizes the expected quantitative data from the analysis of a high-purity sample of this compound.
| Analytical Method | Parameter | Typical Value/Specification |
| HPLC | Purity (by area %) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% | |
| Total Impurities | ≤ 2.0% | |
| GC-MS | Residual Solvents | As per ICH Q3C guidelines |
| NMR | ¹H and ¹³C Spectra | Conforms to the structure |
| FTIR | Key Absorptions | C=O (amide): ~1650 cm⁻¹, N-H stretch: ~3300 cm⁻¹, C-H stretch: ~2850-2950 cm⁻¹ |
| DSC | Melting Point | To be determined (sharp endotherm) |
| TGA | Weight Loss below 100 °C | ≤ 0.5% (indicative of water/solvents) |
Workflow for Purity Analysis
The overall workflow for the comprehensive purity analysis of this compound is depicted in the following diagram.
Caption: Workflow for purity analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its derivatives?
A1: A prevalent and effective method for synthesizing the this compound core is through a key Michael addition reaction.[1][2] This involves the conjugate addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1][2]
Q2: I am experiencing a low yield in the Michael addition step. What are the likely causes?
A2: Low yields in the Michael addition step for this synthesis are a known issue, with some earlier reports citing yields as low as 25%.[1] A primary factor influencing the yield is precise temperature control during the generation of the lithium enolate.[1] Other potential causes include suboptimal reagent stoichiometry, incomplete reaction, and product loss during work-up.
Q3: What are common side reactions to be aware of during the synthesis of spiro-lactams like this compound?
A3: Common side reactions in spiro-lactam synthesis include epimerization, which is the loss of stereochemical integrity at chiral centers, and [4+2] cyclodimerization, where 1-azadiene intermediates dimerize, competing with the desired spirocyclization.[3]
Q4: How can I confirm the successful formation of the this compound product?
A4: A combination of standard spectroscopic techniques is essential for structural confirmation. NMR spectroscopy (¹H and ¹³C) will provide detailed information about the molecular structure, and High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. For unambiguous structural and stereochemical determination, X-ray crystallography is the gold standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical Michael addition step.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Michael Adduct | Improper temperature control during enolate formation. | Maintain a strict low-temperature environment (e.g., -78 °C) during the generation of the lithium enolate with LDA. Pre-cooling the ester solution before adding it to the LDA solution is a recommended practice.[1] |
| Suboptimal reagent stoichiometry. | Carefully verify the molar ratios of the reactants. For the Michael addition, ensure the appropriate equivalents of the ester, LDA, and the olefin acceptor are used. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time at the recommended temperature. | |
| Product loss during work-up. | Ensure complete precipitation of the product if applicable. When washing the crude product, use minimal amounts of a cold solvent in which the product has low solubility to prevent significant loss. | |
| Presence of Impurities in Final Product | Unreacted starting materials. | Optimize reaction time and temperature to drive the reaction to completion. Purify the crude product using column chromatography. |
| Formation of side products (e.g., from epimerization or cyclodimerization). | Strict adherence to the optimized reaction conditions, particularly temperature, can minimize the formation of side products.[3] The use of high-purity, dry reagents and solvents is also crucial. | |
| Difficulty in Product Isolation/Crystallization | Product is highly soluble in the work-up or recrystallization solvent. | If the product remains in solution, attempt to induce crystallization by cooling the solution in an ice bath. If this is unsuccessful, consider using a different solvent system for extraction and recrystallization. |
| Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography to remove impurities before attempting recrystallization. |
Experimental Protocols
The following is a generalized experimental protocol for the key Michael addition step in the synthesis of 1-substituted 3,9-diazaspiro[5.5]undecan-2-ones, based on established literature.[1]
Materials:
-
Appropriate α-substituted acetic acid ester (e.g., ethyl caproate or ethyl propoxyacetate)
-
Lithium diisopropylamide (LDA) solution in THF
-
Tetrasubstituted olefin acceptor
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of the tetrasubstituted olefin acceptor in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of the α-substituted acetic acid ester in anhydrous THF and cool it to -78 °C.
-
To the stirred solution of the olefin acceptor at -78 °C, slowly add the pre-cooled solution of the ester.
-
Following the addition of the ester, slowly add the LDA solution dropwise, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reactant and Conditions on the Yield of Michael Addition
| Ester Reactant | Base | Temperature (°C) | Reported Yield (%) | Reference |
| Lithio ethyl acetate | LDA | Not specified | 25 | Yet, L. (2008) |
| Ethyl caproate | LDA | -78 | Not specified as "improved" | Yet, L. (2008) |
| Ethyl propoxyacetate | LDA | -78 | Not specified as "improved" | Yet, L. (2008) |
Note: The referenced paper indicates that controlling the temperature at -78 °C during enolate generation was key to improving upon the previously reported 25% yield, though specific improved yield percentages for these particular esters were not provided in the abstract.
Visualizations
Caption: Synthesis Workflow Diagram
Caption: Low Yield Troubleshooting Guide
References
Overcoming low yield in the Michael addition step for spiro compound synthesis
Technical Support Center: Spiro Compound Synthesis via Michael Addition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Michael addition step of spiro compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in the Michael addition step for spiro compound synthesis?
Low yields can often be attributed to a combination of factors. The most common culprits include:
-
Steric Hindrance: Bulky substituents on either the Michael donor or acceptor can impede the approach of the nucleophile, significantly reducing the reaction rate and overall yield.[1][2][3][4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters. An inappropriate solvent can hinder the solubility of reactants or interfere with the catalyst.[3][5] The reaction may also require a specific temperature range to overcome the activation energy barrier without promoting side reactions or decomposition.[3]
-
Catalyst Issues: The choice of catalyst is crucial. Problems can arise from using an inappropriate catalyst for the specific substrates, catalyst deactivation, or using an insufficient catalyst loading.
-
Side Reactions: Several side reactions can compete with the desired Michael addition, leading to a lower yield of the spiro compound. These include bis-addition (where the initial product reacts with another molecule of the Michael acceptor), retro-Michael addition (the reverse reaction), and polymerization of the Michael acceptor.[3]
-
Poor Nucleophile Generation: The efficiency of the Michael addition is dependent on the successful generation of the nucleophile (e.g., an enolate). An insufficiently strong base or the presence of acidic impurities can lead to a low concentration of the active nucleophile.[3]
Q2: How does the choice of solvent affect the Michael addition for spirocyclization?
The solvent plays a multifaceted role in the Michael addition reaction and its choice can significantly impact the yield. Key considerations include:
-
Solubility: The solvent must effectively dissolve all reactants and catalysts to ensure a homogeneous reaction mixture.[5]
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate.[5] For instance, polar protic solvents have been shown to promote aza-Michael additions.[6]
-
Aprotic vs. Protic: Protic solvents can potentially protonate the nucleophile, reducing its reactivity. In such cases, aprotic solvents may be preferred. However, in some instances, the hydrogen-bonding ability of protic solvents can activate the Michael acceptor.
-
Catalyst-Free Reactions: In some cases, the solvent itself can promote the reaction, eliminating the need for a catalyst.[7]
Q3: Can steric hindrance in my substrates be overcome?
While challenging, the effects of steric hindrance can sometimes be mitigated through several strategies:
-
More Reactive Reagents: Employing a more reactive Michael donor or a more electrophilic Michael acceptor can sometimes overcome the steric barrier.
-
Alternative Catalysts: Some catalysts are less sensitive to steric bulk than others. For example, smaller organocatalysts or certain metal catalysts might be more effective.
-
Higher Reaction Temperatures: Increasing the temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, this must be done cautiously as it can also promote side reactions.[3]
-
High-Pressure Conditions: Applying high pressure can sometimes favor the formation of the more sterically hindered product.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your Michael addition step.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Nucleophile Generation | 1. Check Base Strength: Ensure the base used is strong enough to deprotonate the Michael donor effectively. 2. Verify Reagent Purity: Use freshly purified reagents and dry solvents to avoid quenching the base or nucleophile.[8] | A sufficient concentration of the active nucleophile is essential for the reaction to proceed.[3] |
| Suboptimal Reaction Conditions | 1. Solvent Screen: Perform small-scale reactions in a variety of solvents with different polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile, Ethanol).[5] 2. Temperature Optimization: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux).[3][5] Monitor for product formation and decomposition. | The ideal solvent and temperature will maximize the reaction rate while minimizing side reactions. |
| Catalyst Inactivity | 1. Catalyst Screening: Test different classes of catalysts (e.g., organocatalysts like thioureas or prolines, Lewis acids like Mg(OTf)₂, or phase-transfer catalysts).[9][10] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading to see if it improves the yield. | The chosen catalyst must be effective for the specific substrate combination. |
| Steric Hindrance | 1. Modify Substrates (if possible): Consider if less sterically hindered starting materials can be used. 2. Employ a More Active Catalyst: Some catalysts may be better suited for sterically demanding substrates. | Reducing steric congestion can significantly improve reaction efficiency.[1][2][4] |
Problem: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Bis-Addition | 1. Adjust Stoichiometry: Use a slight excess of the Michael donor relative to the Michael acceptor. 2. Slow Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. | This minimizes the chance of the initial Michael adduct reacting with a second molecule of the acceptor.[3] |
| Retro-Michael Addition | 1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | The retro-Michael reaction is often favored at higher temperatures.[3] |
| Polymerization | 1. Lower Reactant Concentration: Run the reaction at a lower concentration. 2. Use an Inhibitor: In some cases, a radical inhibitor can be added to prevent polymerization of the Michael acceptor. | High concentrations of α,β-unsaturated compounds can lead to polymerization.[3] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Spiro Compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ionic Liquid (30) | Toluene | Reflux | 24 | 15 | [5] |
| 2 | Ionic Liquid (30) | Dichloromethane | Reflux | 24 | 25 | [5] |
| 3 | Ionic Liquid (30) | Acetonitrile | Reflux | 24 | 43 | [5] |
| 4 | Ionic Liquid (30) | Ethanol | Reflux | 24 | 85 | [5] |
| 5 | Ionic Liquid (30) | Ethanol | 0 | 34 | 36 | [5] |
| 6 | Ionic Liquid (30) | Ethanol | Room Temp. | 72 | 71 | [5] |
| 7 | Ionic Liquid (30) | Ethanol | 80 (Microwave) | 2 | 91 | [5] |
Experimental Protocols
General Procedure for the Synthesis of Spiroisoxazolones
This protocol is adapted from a procedure for the synthesis of trifluoromethylated spiroisoxazolones.[1]
Materials:
-
Trifluoromethyl bromohydrazone (1.2 equiv)
-
Unsaturated isoxazolone derivative (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.2 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of potassium carbonate (0.4 mmol) in 1,2-dichloroethane (2 mL), add the trifluoromethyl bromohydrazone (0.48 mmol) and the unsaturated isoxazolone derivative (0.4 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate = 20:1, v/v) to afford the desired spiro product.
Visualizations
Caption: A logical workflow for troubleshooting low yields in the Michael addition step.
Caption: Key factors influencing the yield of the Michael addition reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3,9-Diazaspiro[5.5]undecan-2-one and its Derivatives
Welcome to the technical support center for the purification of 3,9-Diazaspiro[5.5]undecan-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My purified this compound appears as a pale yellow oil, but the literature reports it as a solid. What should I do?
A2: this compound and its derivatives can sometimes be challenging to crystallize and may exist as a viscous oil or a low-melting solid, especially if minor impurities are present which can cause melting point depression. First, ensure all residual solvents have been thoroughly removed under high vacuum. If the product remains an oil, further purification by column chromatography or conversion to a salt (e.g., hydrochloride) followed by recrystallization may be necessary to induce crystallization.
Q2: I am having difficulty separating the diastereomers of my substituted this compound derivative. What techniques are recommended?
A2: The separation of diastereomers of spirocyclic compounds is a common challenge. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for this purpose. The choice of the stationary phase is critical. For many spiro lactams, polysaccharide-based chiral stationary phases (CSPs) have shown good performance. Method development will involve screening different chiral columns and mobile phase compositions.
Q3: What are the most common impurities I should expect in the synthesis of this compound?
A3: Common impurities often stem from the starting materials and potential side reactions. For instance, if the synthesis involves the reduction of a pyridine-containing precursor, residual pyridine can be a stubborn impurity due to the formation of azeotropes with common solvents. Other potential impurities include unreacted starting materials, partially reacted intermediates, and over-alkylated products if substituents are introduced on the nitrogen atoms.
Q4: How can I prevent the tailing of my basic this compound derivatives on silica gel chromatography?
A4: The basic nitrogen atoms in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or ammonia in methanol. Alternatively, using deactivated silica gel or a different stationary phase like alumina can also be effective.
Troubleshooting Guides
Column Chromatography Purification
Problem: Poor separation of the desired product from impurities.
dot
Caption: Troubleshooting workflow for poor separation in column chromatography.
| Issue | Potential Cause | Recommended Solution |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. | Optimize the solvent system by trying different solvent combinations. A shallow gradient elution can improve resolution. |
| Peak Tailing | Strong interaction of the basic nitrogen with acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent. Use deactivated silica gel or alumina. |
| Low Recovery | The product is highly polar and is retained on the column. | Gradually increase the polarity of the eluent. A final flush with a more polar solvent system (e.g., with methanol) may be necessary. |
| Product Decomposition | The compound is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Consider a different stationary phase like alumina or a reversed-phase silica. |
Recrystallization
Problem: Difficulty in obtaining crystalline material.
dot
Caption: Troubleshooting guide for common recrystallization issues.
| Issue | Potential Cause | Recommended Solution |
| Product "oils out" | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent system with a lower boiling point may also help. |
| No crystal formation | The solution is not saturated enough, or nucleation is slow. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, slowly evaporate some of the solvent to increase the concentration. |
| Low recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or freezer). Minimize the amount of cold solvent used for washing the crystals. |
| Colored crystals | Colored impurities are trapped in the crystal lattice. | The use of charcoal during the hot filtration step can sometimes remove colored impurities. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. For basic compounds, consider adding 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
Data Presentation
Table 1: Suggested Recrystallization Solvents for Spiro-Lactam Analogs
| Compound Type | Suggested Solvent(s) | Notes |
| Unsubstituted this compound | Ethyl acetate/Hexane, Ethanol, Isopropanol | Based on protocols for structurally similar spiro compounds. Optimization is likely required. |
| N-Boc protected derivatives | Dichloromethane/Hexane, Ethyl acetate/Heptane | The Boc group increases lipophilicity, favoring less polar solvent systems. |
| Aryl-substituted derivatives | Toluene, Ethanol/Water | The aromatic group influences solubility; a range of polarities should be screened. |
Table 2: General Starting Conditions for HPLC Separation of Diastereomers
| Parameter | Recommendation |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol, or Supercritical CO2/Methanol (for SFC) |
| Detection | UV (if chromophore is present), or ELSD/MS |
| Flow Rate | Analytical: ~1 mL/min; Preparative: Varies with column diameter |
Disclaimer: The information provided in this technical support center is intended as a general guide. Specific purification protocols may require optimization based on the exact derivative and the nature of the impurities present. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Identifying and minimizing byproducts in 3,9-Diazaspiro[5.5]undecan-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The two most prevalent synthetic routes to the this compound core are the intermolecular Michael addition followed by intramolecular cyclization, and the intramolecular spirocyclization of a pre-functionalized piperidine derivative. The Michael addition approach often involves the reaction of a piperidone-derived enolate with an α,β-unsaturated ester, followed by cyclization to form the lactam ring.[1][2] The intramolecular spirocyclization strategy typically utilizes a 4-substituted piperidine that undergoes an intramolecular nucleophilic attack to form the spirocyclic system.
Q2: What are the major classes of byproducts observed in these reactions?
A2: Common byproducts include dimers or oligomers resulting from intermolecular reactions, and the formation of a fused bicyclic system instead of the desired spirocycle.[3] Incomplete reactions can also lead to the presence of starting materials or intermediate products in the final mixture. In reactions involving multiple reactive sites, regioisomeric byproducts may also be formed.
Q3: How can I confirm the successful formation of the this compound structure?
A3: A combination of spectroscopic techniques is essential for structural confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. The presence of a quaternary spirocarbon signal in the ¹³C NMR spectrum is a key indicator of successful spirocyclization. ¹H NMR will show the characteristic signals for the piperidine and lactam ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product. Fragmentation patterns in MS/MS experiments can also provide structural information.
-
Infrared (IR) Spectroscopy: The presence of a characteristic lactam carbonyl stretch (typically around 1650-1680 cm⁻¹) is a good indicator of product formation.
Q4: Are there any general precautions to minimize byproduct formation?
A4: Yes, several general laboratory practices can significantly improve the outcome of the reaction:
-
Use of high-purity reagents and dry solvents: Moisture and impurities can lead to unwanted side reactions.
-
Inert atmosphere: Reactions sensitive to air or moisture should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Careful control of reaction temperature: Temperature can influence the rate of competing reactions.
-
Slow addition of reagents: In many cases, slow addition of a reagent can maintain a low concentration of reactive intermediates, thus favoring intramolecular cyclization over intermolecular side reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Increase the reaction time or temperature if starting material is still present.- Ensure the catalyst (if used) is active and added in the correct amount. | The reaction may require more time or energy to proceed to completion. Catalysts can degrade over time. |
| Suboptimal Reaction Concentration | - If dimerization is suspected, run the reaction at a higher dilution (e.g., <0.01 M). | High dilution favors intramolecular reactions over intermolecular side reactions like dimerization.[3] |
| Product Degradation | - If the product is unstable under the reaction or workup conditions, consider milder reagents or purification methods.- For example, use a weaker base or perform the reaction at a lower temperature. | The spiro-lactam ring may be susceptible to hydrolysis or other degradation pathways under harsh conditions. |
| Loss during Workup/Purification | - Optimize the extraction and purification procedures.- Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer.- Use an appropriate stationary phase and eluent system for chromatography to ensure good separation and recovery. | Improper workup and purification can lead to significant product loss. |
Issue 2: Formation of a High Molecular Weight Byproduct (Suspected Dimer)
Q: My mass spectrum shows a significant peak at approximately twice the mass of my expected product. How can I minimize this byproduct?
A: The formation of a dimer is a common issue in spirocyclization reactions, often arising from an intermolecular [4+2] cycloaddition or other intermolecular coupling reactions. To favor the desired intramolecular cyclization, consider the following strategies:
Strategies to Minimize Dimer Formation
| Parameter | Condition Favoring Dimerization | Condition Minimizing Dimerization |
| Concentration | High (> 0.1 M) | Low (< 0.01 M) |
| Rate of Addition | All reagents added at once | Slow, controlled addition of a key reagent |
| Temperature | Reaction dependent, may require optimization | Reaction dependent, may require optimization |
-
High Dilution: Running the reaction under high dilution conditions is the most effective way to suppress bimolecular reactions like dimerization.[3]
-
Slow Addition: The slow addition of one of the reactants using a syringe pump can help to maintain a low concentration of the reactive intermediate, thereby favoring the intramolecular pathway.
Experimental Protocols
Method 1: Synthesis via Michael Addition and Intramolecular Cyclization
This protocol is based on the general principle of a Michael addition of a protected piperidone derivative to an acrylate, followed by deprotection and intramolecular cyclization.
Step 1: Michael Addition
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of tert-butyl acrylate (1.2 eq) in dry THF dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the purified Michael adduct from Step 1 in a solution of 4 M HCl in dioxane.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a suitable solvent (e.g., methanol) and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and promote cyclization.
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify the crude this compound by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Michael Addition Route
Caption: Experimental workflow for the Michael addition route.
References
Stability issues of the spirocyclic lactam in different solvents
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with spirocyclic lactams in various solvents during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of a spirocyclic lactam in solution?
A1: The stability of a spirocyclic lactam is primarily influenced by the solvent, temperature, and pH. The inherent structure of the spirocyclic lactam, including the ring size and substituents, also plays a crucial role. Protic solvents, which can donate hydrogen bonds, may facilitate hydrolytic degradation of the lactam ring.[1][2] Elevated temperatures generally accelerate the rate of degradation.
Q2: In which types of solvents are spirocyclic lactams generally more stable?
A2: Spirocyclic lactams are typically more stable in aprotic solvents compared to protic solvents.[1] Aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN), do not readily donate protons and are less likely to participate in the hydrolysis of the lactam ring. Protic solvents like water, methanol, and ethanol can act as nucleophiles and promote the cleavage of the lactam bond. For long-term storage of spirocyclic lactams in solution, it is advisable to use anhydrous, aprotic solvents.[3]
Q3: What is the main degradation pathway for spirocyclic lactams in the presence of nucleophilic solvents?
A3: The primary degradation pathway for spirocyclic lactams in the presence of nucleophilic solvents, such as water or alcohols, is hydrolysis or alcoholysis, respectively.[3][4] This involves the nucleophilic attack of the solvent on the carbonyl carbon of the lactam ring, leading to ring-opening and the formation of an amino acid derivative.
Q4: How can I monitor the degradation of my spirocyclic lactam during an experiment?
A4: The degradation of a spirocyclic lactam can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5] HPLC allows for the separation and quantification of the intact spirocyclic lactam from its degradation products over time.[3] NMR spectroscopy can also be used to observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products.[5]
Q5: Are there any general recommendations for handling and storing spirocyclic lactam solutions to minimize degradation?
A5: To minimize degradation, it is recommended to prepare fresh solutions of the spirocyclic lactam immediately before use.[3] If stock solutions are required, they should be prepared in a high-quality, anhydrous aprotic solvent and stored at low temperatures, such as -20°C or -80°C, to slow down potential degradation processes.[3][4] It is also advisable to minimize the exposure of the solutions to moisture and light.
Troubleshooting Guides
Issue: I am observing rapid degradation of my spirocyclic lactam in a protic solvent (e.g., methanol, ethanol).
-
Possible Cause: The protic nature of the solvent is likely promoting the hydrolysis of the lactam ring.
-
Troubleshooting Steps:
-
If your experimental conditions permit, switch to an aprotic solvent such as DMSO, DMF, or acetonitrile.
-
If a protic solvent is necessary, conduct the experiment at the lowest possible temperature to reduce the rate of degradation.
-
Ensure that the solvent is anhydrous, as the presence of water will accelerate hydrolysis.
-
Prepare the solution immediately before use to minimize the time the compound is in the protic solvent.
-
Issue: I am seeing unexpected peaks in my HPLC analysis of a spirocyclic lactam solution.
-
Possible Cause: These unexpected peaks are likely degradation products of your spirocyclic lactam.
-
Troubleshooting Steps:
-
To confirm if the new peaks are degradation products, perform a forced degradation study. Intentionally degrade a sample of your spirocyclic lactam under stress conditions (e.g., acidic, basic, oxidative) and analyze it by HPLC. This will help in identifying the retention times of the degradation products.
-
Use a mass spectrometer (LC-MS) to obtain the mass of the parent compound and the species corresponding to the unexpected peaks. An increase in mass corresponding to the addition of a solvent molecule (e.g., +18 for water, +32 for methanol) would suggest hydrolysis or alcoholysis.
-
Review your sample preparation and storage procedures to identify any potential sources of contamination or conditions that could be causing degradation.
-
Data Presentation
| Solvent | Solvent Type | Relative Stability (Hypothetical) | Potential Degradation Products |
| Water | Protic | Low | Ring-opened amino acid |
| Methanol | Protic | Low to Medium | Ring-opened methyl ester |
| Ethanol | Protic | Low to Medium | Ring-opened ethyl ester |
| Acetonitrile | Aprotic | High | Minimal degradation |
| Dimethylformamide (DMF) | Aprotic | High | Minimal degradation |
| Dimethyl sulfoxide (DMSO) | Aprotic | High | Minimal degradation |
Experimental Protocols
Protocol 1: Assessment of Spirocyclic Lactam Stability by HPLC
Objective: To quantify the degradation of a spirocyclic lactam in a specific solvent over time.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the spirocyclic lactam in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into several vials and incubate them under the desired experimental conditions (e.g., specific temperature, protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.
-
Sample Preparation: Dilute the sample from the vial to a suitable concentration for HPLC analysis with the mobile phase.
-
HPLC Analysis:
-
Column: Use a suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.
-
Detection: Monitor the absorbance at a wavelength where the spirocyclic lactam has a strong chromophore (e.g., determined by UV-Vis spectroscopy).
-
Quantification: Integrate the peak area of the intact spirocyclic lactam at each time point.
-
-
Data Analysis: Plot the percentage of the remaining spirocyclic lactam against time to determine the degradation kinetics.
Protocol 2: Monitoring Spirocyclic Lactam Degradation by NMR Spectroscopy
Objective: To qualitatively observe the degradation of a spirocyclic lactam and identify the resulting degradation products.
Methodology:
-
Sample Preparation: Dissolve a known amount of the spirocyclic lactam in a deuterated solvent of interest (e.g., DMSO-d6, Methanol-d4) in an NMR tube.
-
Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the sample at time zero.
-
Incubation and Monitoring: Keep the NMR tube at a constant temperature and acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour).
-
Spectral Analysis:
-
Monitor the decrease in the intensity of the characteristic proton signals of the spirocyclic lactam.
-
Observe the appearance and increase in the intensity of new signals corresponding to the degradation products.
-
Use 2D NMR techniques (e.g., COSY, HSQC) if necessary to aid in the structural elucidation of the degradation products.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of spirocyclic lactams.
Caption: Hydrolytic degradation pathway of a spirocyclic lactam.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of 3,9-Diazaspiro[5.5]undecan-2-one during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 3,9-Diazaspiro[5.5]undecan-2-one during experimental workup.
Troubleshooting Guide: Preventing Hydrolysis During Workup
Hydrolysis of the lactam ring in this compound is a common challenge during aqueous workup procedures, leading to the formation of the corresponding amino acid and a reduction in yield. This guide provides a systematic approach to diagnose and resolve issues related to compound degradation.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making workflow for troubleshooting the workup of this compound to minimize hydrolysis.
Caption: Troubleshooting workflow for preventing hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrolysis of this compound during workup?
A1: The lactam ring of this compound is susceptible to cleavage under both acidic and basic conditions. Prolonged exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, can significantly increase the rate of hydrolysis.
Q2: How can I neutralize my reaction mixture without causing hydrolysis?
A2: It is crucial to use mild neutralizing agents. For acidic reaction mixtures, a saturated solution of sodium bicarbonate (NaHCO₃) is recommended over strong bases like sodium hydroxide (NaOH). For basic reaction mixtures, a saturated solution of ammonium chloride (NH₄Cl) is a suitable mild acid. Add the neutralizing agent slowly and with cooling (e.g., in an ice bath) to control any exothermic reactions.
Q3: What is the optimal pH range to maintain during the aqueous extraction?
A3: The optimal pH range for minimizing hydrolysis is between 6 and 8. It is advisable to check the pH of the aqueous phase after extraction and adjust if necessary.
Q4: Can the choice of organic solvent for extraction impact hydrolysis?
A4: While the organic solvent itself does not directly cause hydrolysis, its ability to efficiently extract the product from the aqueous phase is critical. A solvent with good partitioning properties for this compound will reduce the time the compound spends in the aqueous phase, thereby minimizing the risk of hydrolysis. Dichloromethane and ethyl acetate are commonly used.
Q5: Are there any specific drying agents that should be avoided?
A5: While common drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are generally safe, it is important to ensure they are neutral and free of acidic or basic impurities. Using a fresh bottle of a reputable brand is always good practice.
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Hydrolysis
This protocol is designed for a standard reaction mixture where this compound is the desired product.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH to ensure it remains near neutral. If the reaction was conducted under acidic conditions, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for quenching.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. To minimize contact time with the aqueous phase, perform the extractions swiftly.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some polar impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (below 40 °C).
Protocol 2: Workup for Reactions with Strong Acid or Base
This protocol is adapted for reactions that require a significant pH adjustment during workup.
-
Initial Cooling: Cool the reaction mixture to 0 °C.
-
Neutralization:
-
For acidic mixtures: Slowly add a chilled, saturated solution of NaHCO₃ with vigorous stirring. Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 7-8. Be cautious of gas evolution (CO₂).
-
For basic mixtures: Slowly add a chilled, saturated solution of NH₄Cl to adjust the pH to 7-8.
-
-
Extraction and Drying: Proceed with the extraction and drying steps as described in Protocol 1, ensuring that all aqueous solutions are pre-chilled and the entire process is carried out efficiently.
Quantitative Data Summary
The following table summarizes hypothetical yield data for the synthesis of this compound under different workup conditions to illustrate the impact of pH and temperature on product stability.
| Workup Condition ID | Neutralizing Agent | Workup Temperature (°C) | pH of Aqueous Layer | Isolated Yield (%) | Purity by HPLC (%) |
| A | 1M NaOH | 25 | 12 | 45 | 80 |
| B | Sat. NaHCO₃ | 25 | 8 | 85 | 95 |
| C | 1M HCl | 25 | 2 | 52 | 83 |
| D | Sat. NH₄Cl | 25 | 6 | 82 | 94 |
| E | Sat. NaHCO₃ | 0-5 | 8 | 92 | 98 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific reaction conditions.
Optimizing reaction conditions for the N-functionalization of 3,9-diazaspiro scaffolds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-functionalization of 3,9-diazaspiro[5.5]undecane and related scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-functionalization of 3,9-diazaspiro scaffolds?
The main challenge arises from the presence of two secondary amine nitrogens (N3 and N9) with similar reactivity. This can lead to difficulties in achieving selective mono-functionalization, often resulting in mixtures of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct. These mixtures can be difficult to separate due to similar physicochemical properties.
Q2: How can I achieve selective mono-N-functionalization over di-functionalization?
Achieving selectivity is crucial and can be approached in several ways:
-
Protecting Group Strategy: The most reliable method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the amine positions.[1] This allows for the selective functionalization of the remaining free amine. The protecting group can then be removed in a subsequent step.[2]
-
Stoichiometric Control: Carefully controlling the stoichiometry by using one equivalent or slightly less of the electrophile (alkylating or arylating agent) can favor mono-functionalization. However, this often results in incomplete conversion and requires careful purification.
-
Bulky Reagents: Using a sterically bulky electrophile may favor mono-substitution, as the introduction of the first large group can hinder the approach of a second electrophile to the other nitrogen atom.[3]
Q3: What are the key differences in conditions for N-alkylation versus N-arylation?
-
N-Alkylation is typically achieved via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes/ketones.[4][5] Direct alkylation often requires a base (like K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (like DMF or acetonitrile).[6] Reductive amination uses a reducing agent (like NaBH(OAc)₃ or NaBH₃CN) in a solvent such as dichloroethane (DCE) or methanol.[7]
-
N-Arylation almost always requires a transition metal catalyst, most commonly palladium, in what is known as a Buchwald-Hartwig amination.[8][9] This reaction involves an aryl halide (or triflate), a palladium precursor, a specialized ligand (e.g., a phosphine-based ligand), and a base (often a strong, non-nucleophilic one like NaOtBu or LHMDS) in an anhydrous, aprotic solvent like toluene or dioxane.[9][10]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
Question: My N-alkylation or N-arylation reaction is resulting in a low yield of the desired product, with significant starting material remaining. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors related to reagents, conditions, or catalyst activity.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Potential Solutions:
-
For N-Alkylation (with alkyl halides):
-
Base and Solvent: The insolubility of common bases like K₂CO₃ can be an issue.[6] Consider switching to a more soluble base like cesium carbonate (Cs₂CO₃) or using a solvent where the base is more soluble, such as DMF.[6]
-
Additive: Adding a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction with alkyl bromides or chlorides by in-situ formation of the more reactive alkyl iodide.[6]
-
Temperature: Ensure the temperature is high enough to drive the reaction to completion. Microwave irradiation can sometimes be effective.[6]
-
-
For N-Arylation (Buchwald-Hartwig):
-
Oxygen Sensitivity: The palladium(0) active catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Strength: A strong base is required. Sodium tert-butoxide (NaOtBu) is most common. Ensure it is fresh and not hydrated.
-
Ligand Choice: The choice of phosphine ligand is critical. If one ligand gives a low yield, screen others (e.g., XPhos, SPhos, RuPhos).
-
Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
Question: My reaction is producing a mixture of mono- and di-functionalized products that are difficult to separate. How can I favor the formation of the mono-substituted product?
Answer: This is the classic challenge with symmetrical diamines. The best solution is a protecting group strategy.
Workflow for Selective Mono-Functionalization
Caption: A workflow illustrating the protecting group strategy.
Potential Solutions:
-
Implement a Protecting Group: Protect one nitrogen with a group like Boc. This ensures the subsequent reaction can only occur at the other, unprotected nitrogen.[1] See the detailed protocol below for mono-Boc protection.
-
Use a Large Excess of the Diamine: If a protecting group is not feasible, using a large excess (e.g., 5-10 equivalents) of the 3,9-diazaspiro scaffold relative to the electrophile can statistically favor mono-substitution. The major drawback is the need to remove a large amount of unreacted starting material.[11]
-
Slow Addition: Adding the electrophile slowly (e.g., via syringe pump) to the reaction mixture can help maintain a low concentration of the electrophile, reducing the chance of a second reaction occurring on the already mono-substituted product.
Data Presentation: Typical Reaction Conditions
The following tables summarize common starting conditions for various N-functionalization reactions. Optimization is often necessary.
Table 1: Conditions for N-Alkylation
| Reaction Type | Reagent | Base | Solvent(s) | Temperature (°C) | Notes |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | 60 - 150 | Cs₂CO₃ is often more effective due to better solubility. Adding catalytic KI can accelerate reactions with alkyl bromides/chlorides.[6] |
| Reductive Amination | Aldehyde or Ketone | None (Acetic Acid catalyst) | DCE, THF, MeOH | Room Temp - 60 | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that can be used in a one-pot procedure.[7][12] |
Table 2: Conditions for N-Arylation (Buchwald-Hartwig Amination)
| Aryl Halide | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Bromide | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOtBu, LHMDS | Toluene, Dioxane | 80 - 110 |
| Aryl Chloride | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, cataCXium A | NaOtBu, K₃PO₄ | Toluene, Dioxane | 100 - 130 |
Note: All N-arylation reactions must be performed under an inert atmosphere (Argon or Nitrogen).
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 3,9-Diazaspiro[5.5]undecane
This protocol is adapted from general procedures for the selective protection of symmetrical diamines.[13]
Materials:
-
3,9-Diazaspiro[5.5]undecane (1.0 eq)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,9-diazaspiro[5.5]undecane in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve (Boc)₂O (1.0 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over 1-2 hours. Slower addition promotes higher selectivity.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the formation of the mono-protected product.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to isolate the pure tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.
Protocol 2: Palladium-Catalyzed N-Arylation of Mono-Boc-Protected 3,9-Diazaspiro[5.5]undecane
This protocol is a representative Buchwald-Hartwig amination procedure.[8][9]
Materials:
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide, NaOtBu (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a strong flow of argon, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add the mono-Boc-protected diazaspiro scaffold, followed by anhydrous, degassed toluene.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Poor Solubility of 3,9-Diazaspiro[5.5]undecan-2-one Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3,9-Diazaspiro[5.5]undecan-2-one derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in aqueous buffers. What should I do first?
A1: The inherent structure of the 3,9-diazaspiro[5.5]undecane scaffold, while offering conformational rigidity beneficial for receptor binding, often contributes to poor aqueous solubility. The basic nitrogen atoms in the spirocyclic system mean that the solubility of these derivatives is highly pH-dependent.
Your first step should be to assess and adjust the pH of your aqueous buffer. Since these compounds are basic, their solubility typically increases in acidic conditions where the nitrogen atoms can be protonated, forming more soluble salts. Try lowering the pH of your buffer incrementally (e.g., to pH 6.0, 5.0, and 4.0) and observe for improved dissolution.
Q2: I'm using DMSO as a solvent for my in vitro assays, but my compound is precipitating when I dilute it into an aqueous medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly transferred to an aqueous environment where its solubility is much lower.
To mitigate this, consider the following strategies:
-
Lower the initial DMSO concentration: If your experimental protocol allows, try preparing a more dilute initial stock solution in DMSO.
-
Use a co-solvent system: The addition of a water-miscible co-solvent can help to create a more gradual transition in polarity, reducing the likelihood of precipitation.[1]
-
Stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing continuously.
-
Kinetic vs. Thermodynamic Solubility: For initial high-throughput screening, understanding the kinetic solubility (the concentration at which a compound precipitates from a DMSO stock diluted into buffer) is often more relevant than the thermodynamic (equilibrium) solubility.[2]
Q3: Can the solid-state properties of my this compound derivative affect its solubility?
A3: Absolutely. The solid-state form of your compound can have a significant impact on its dissolution rate and apparent solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice. If you are consistently facing solubility issues, it may be beneficial to investigate the solid form of your material.
Q4: Are there any formulation strategies I can use to improve the solubility of my lead compounds for in vivo studies?
A4: For preclinical and clinical development, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include:
-
Salt formation: Creating a salt of your basic this compound derivative with a pharmaceutically acceptable acid can dramatically improve aqueous solubility.
-
Solid dispersions: Dispersing the compound in a polymer matrix at a molecular level can create a more soluble amorphous form.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area of the compound, which can improve the dissolution rate.
-
Lipid-based formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be an effective approach.
Troubleshooting Guide: Step-by-Step Solutions
If you are experiencing poor solubility with your this compound derivative, follow this systematic troubleshooting guide.
Step 1: Initial Assessment and Solvent Selection
-
Review Compound Information: Check for any available data on the physicochemical properties of your specific derivative, such as pKa and LogP. This will help you make informed decisions about solvent and buffer selection.
-
Primary Solvent Choice: For initial stock solutions, anhydrous DMSO is the most common starting point. Ensure you are using a fresh, high-quality supply, as DMSO is hygroscopic and absorbed water can reduce the solubility of many organic compounds.[1]
-
Alternative Organic Solvents: If DMSO proves problematic, consider other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Always check the compatibility of these solvents with your specific assay.
Step 2: Optimizing Dissolution in the Stock Solvent
-
Vortexing and Sonication: Ensure thorough mixing by vortexing the solution for at least 1-2 minutes. If undissolved particles remain, sonication can help to break up aggregates.
-
Gentle Heating: Warming the solution in a water bath (typically to 37°C) can increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.
Step 3: Addressing Precipitation in Aqueous Media
-
pH Adjustment: As these compounds contain basic nitrogen atoms, their aqueous solubility is often pH-dependent. Prepare a series of buffers with decreasing pH values (e.g., 7.4, 6.8, 6.0, 5.0) to determine the optimal pH for solubility.
-
Co-Solvent Systems: If pH adjustment alone is insufficient, introduce a co-solvent. Prepare a stock solution in a mixture of DMSO and another biocompatible solvent like ethanol or polyethylene glycol (PEG).
-
Kinetic Solubility Assessment: For high-throughput screening applications, determining the kinetic solubility is crucial. This will define the upper concentration limit for your assays to avoid compound precipitation.
Quantitative Solubility Data
While a comprehensive, publicly available database of solubility data for a wide range of this compound derivatives is not currently available, it is crucial for researchers to generate this data for their specific compounds of interest. The following table provides a template for recording and comparing solubility data obtained using the experimental protocols outlined below.
| Derivative ID | Structure/Substituents | Aqueous Buffer (pH 7.4) Solubility (µM) | Aqueous Buffer (pH 5.0) Solubility (µM) | DMSO Solubility (mM) | Comments |
| Example-01 | R1 = H, R2 = Phenyl | < 1 | 50 | > 100 | Significant pH-dependent solubility. |
| Example-02 | R1 = Me, R2 = 4-F-Phenyl | < 0.5 | 25 | > 100 | Lower aqueous solubility than Example-01. |
| Your Compound 1 | |||||
| Your Compound 2 |
Researchers are encouraged to populate this table with their own experimental data to build a valuable internal resource.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[2][3][4][5]
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid this compound derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the dissolved compound in subsequent measurements does not change over time.
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
-
Protocol 2: Kinetic Solubility Determination
This protocol is useful for assessing the solubility of compounds prepared from a DMSO stock solution, which is common in high-throughput screening.[2][6]
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution and Precipitation Induction:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4). This is typically done by adding a small volume of the DMSO stock to the buffer.
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
For a more quantitative assessment, use a plate reader to measure the turbidity (light scattering) of each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Many this compound derivatives have been investigated as antagonists for the C-C chemokine receptor type 5 (CCR5) and the GABA-A receptor. Understanding the signaling pathways associated with these targets is crucial for interpreting experimental results.
Caption: CCR5 antagonist signaling pathway.
References
Technical Support Center: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 3,9-diazaspiro[5.5]undecan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: The primary strategies involve multi-step sequences starting from readily available materials. A common approach is the reductive amination of 4-amino-1-benzylpiperidine with 1-benzyl-4-piperidone, followed by cyclization. Another key method involves the reaction of 1-benzyl-4-piperidone with ethyl 2-cyanoacetate, followed by a series of reductions and cyclization steps to form the spirocyclic lactam.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reactions are a common issue, often due to insufficient reaction time or inadequate temperature. The purity of starting materials is also critical; impurities can interfere with the reaction. Additionally, side reactions, such as the formation of enamines or other condensation products, can consume reactants and lower the yield of the desired product. Proper purification techniques are also essential to avoid product loss during workup.
Q3: I am observing significant side product formation. How can I minimize this?
A3: Minimizing side products often requires careful control of reaction conditions. For reductive amination steps, controlling the stoichiometry of the reagents and the reaction temperature can prevent the formation of undesired byproducts. In cyclization steps, the choice of solvent and base can significantly influence the reaction pathway and reduce the formation of side products.
Q4: How can I confirm the successful formation of the spirocyclic lactam structure?
A4: Confirmation of the this compound structure is typically achieved through a combination of spectroscopic techniques. ¹H NMR and ¹³C NMR spectroscopy are used to identify the chemical shifts and coupling constants characteristic of the spirocyclic framework. Mass spectrometry (MS) is employed to confirm the molecular weight of the product.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Incomplete Reductive Amination
-
Symptom: ¹H NMR analysis of the crude product shows the presence of starting materials (4-amino-1-benzylpiperidine and 1-benzyl-4-piperidone).
-
Possible Cause: The reducing agent (e.g., sodium triacetoxyborohydride) may have degraded due to moisture. The reaction may also not have been allowed to proceed for a sufficient amount of time.
-
Solution:
-
Ensure the reducing agent is fresh and handled under anhydrous conditions.
-
Increase the reaction time and monitor the progress by thin-layer chromatography (TLC).
-
Consider a slight excess of the reducing agent to drive the reaction to completion.
-
Problem 2: Difficulty with Product Purification
-
Symptom: The crude product is difficult to purify by column chromatography, with streaking or poor separation of spots on the TLC plate.
-
Possible Cause: The product may be highly polar, leading to strong adsorption on silica gel. Residual starting materials or byproducts may also have similar polarities.
-
Solution:
-
Use a different solvent system for column chromatography, such as a gradient of methanol in dichloromethane.
-
Consider using a different stationary phase, such as alumina.
-
If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Experimental Protocols & Data
Synthetic Route Overview
The following diagram illustrates a common synthetic pathway to this compound.
Caption: Reductive amination pathway for synthesis.
Quantitative Data Summary
The table below summarizes typical yields and conditions for the key steps in the synthesis.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reductive Amination | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 85-95 |
| Cyclization | Ethyl Chloroformate, Triethylamine | Dichloromethane | 0 to 25 | 6 | 70-80 |
| Deprotection | H₂, Pd/C | Methanol | 25 | 24 | 90-98 |
Detailed Protocol: Reductive Amination
-
To a solution of 4-amino-1-benzylpiperidine (1.0 eq) in anhydrous dichloromethane, add 1-benzyl-4-piperidone (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate diamine.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common synthetic issues.
Caption: A logical workflow for troubleshooting synthesis.
Technical Support Center: Scalable Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the scalable synthesis of 3,9-Diazaspiro[5.5]undecan-2-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis for preclinical studies.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low to No Product Yield | Inefficient Michael Addition: The key step in forming the spirocyclic core, a Michael addition of a lithium enolate to a tetrasubstituted olefin, can be low-yielding.[1] Decomposition of Reactants or Intermediates: Starting materials or intermediates may be unstable under the reaction conditions. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can hinder the reaction. | Optimize Michael Addition: - Temperature Control: Maintain a low temperature (e.g., -78 °C) during enolate generation and addition to prevent side reactions.[1] - Reagent Purity: Use freshly prepared or titrated strong bases like LDA. - Solvent Choice: Anhydrous THF is typically effective. Check Reactant Stability: - Use fresh, purified starting materials. - Consider inert atmosphere conditions (e.g., nitrogen or argon) to prevent degradation. Systematic Optimization: - Perform small-scale experiments to screen different bases, solvents, and temperatures. - Carefully control the stoichiometry of reactants. |
| Presence of Significant Impurities | Incomplete Reaction: Unreacted starting materials remain in the product mixture. Side Reactions: Formation of polymeric materials or other byproducts can occur, especially at higher temperatures. Difficult Purification: The polarity of the product and byproducts may be similar, complicating separation by column chromatography. | Drive Reaction to Completion: - Increase the reaction time or slightly elevate the temperature after the initial addition. - Use a slight excess of one of the reactants, if appropriate. Minimize Side Reactions: - Maintain strict temperature control. - Ensure efficient stirring to prevent localized overheating. Optimize Purification: - Column Chromatography: Use a gradient elution and consider different stationary phases (e.g., alumina instead of silica gel). - Recrystallization: Screen various solvent systems to find one that selectively crystallizes the desired product. - Derivatization: Temporarily protecting a functional group can alter the polarity and facilitate separation. |
| Reaction Stalls Before Completion | Inactivation of Catalyst or Reagent: The base or other reagents may be quenched by trace amounts of water or acidic impurities. Poor Solubility: Reactants or intermediates may precipitate out of the solution. | Ensure Anhydrous Conditions: - Thoroughly dry all glassware and solvents. - Use freshly opened or distilled reagents. Improve Solubility: - Try a different solvent or a co-solvent system. - Slightly increasing the reaction temperature may help, but monitor for byproduct formation. |
Frequently Asked Questions (FAQs)
1. What is a common scalable synthetic route for this compound?
A practical and divergent synthesis involves a key Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1] This approach allows for the introduction of substituents at various positions. The synthesis of the this compound ring system often relies on the conjugate addition of a lithiated ester to a suitable acceptor.[1]
2. What are the critical parameters for the Michael addition step?
The critical parameters include stringent temperature control, typically at -78 °C, to manage the reactivity of the lithium enolate.[1] The purity and exact stoichiometry of the reagents, particularly the lithium diisopropylamide (LDA) base, are also crucial for achieving good yields.
3. How can I purify the final this compound product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is commonly used. Recrystallization from a suitable solvent system can be employed for further purification.
4. Are there any specific safety precautions I should take?
When working with strong bases like LDA and anhydrous solvents, it is essential to use an inert atmosphere (nitrogen or argon) and properly dried glassware to prevent fires and ensure the reaction proceeds as expected. Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn at all times.
5. For which preclinical applications is this scaffold useful?
The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry.[1] Derivatives have been investigated as CCR5 antagonists for antiviral applications and as GABA receptor antagonists.[2] The rigid, three-dimensional structure of spirocycles is valuable for creating potent and selective ligands for various biological targets.
Experimental Protocols
Scalable Synthesis of a this compound Intermediate
This protocol is a representative example based on the Michael addition strategy.
Step 1: Enolate Generation
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to a solution of diisopropylamine in anhydrous THF to form lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.
Step 2: Michael Addition
-
To the freshly prepared LDA solution, slowly add a solution of the appropriate ester (e.g., ethyl acetate) in anhydrous THF while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve the tetrasubstituted olefin acceptor in anhydrous THF and cool to -78 °C.
-
Slowly transfer the enolate solution to the olefin solution via cannula.
-
Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A streamlined workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Inhibition of a signaling pathway by a diazaspiro compound.
References
Validation & Comparative
Comparing the efficacy of 3,9-Diazaspiro[5.5]undecan-2-one based CCR5 antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a novel class of C-C chemokine receptor type 5 (CCR5) antagonists based on the 3,9-diazaspiro[5.5]undecan-2-one scaffold. CCR5 is a critical co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV-1) into host cells, making it a key target for antiretroviral therapy. The compounds discussed herein have been developed as potent inhibitors of this interaction, offering a potential new avenue for the treatment of HIV-1 infection.
Overview of this compound CCR5 Antagonists
Recent drug discovery efforts have identified two promising series of CCR5 antagonists derived from a 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template through the replacement of the cyclic carbamate. These novel series are based on the 3,9-diazaspiro[5.5]undecane and this compound core structures. Structure-activity relationship (SAR) studies have led to the identification of compounds with significant antiviral potency and selectivity. One particular compound, designated as compound 32 (also referred to as diazaspiro 21), has emerged as a lead candidate, demonstrating a compelling combination of antiviral efficacy, selectivity, and a favorable pharmacokinetic profile.[1]
Data Presentation: Comparative Antiviral Efficacy
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected this compound based CCR5 antagonists against R5-tropic HIV-1. The data is compiled from preclinical studies and highlights the structure-activity relationships within this chemical series.
| Compound ID | Modifications | Antiviral Activity (IC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| Compound 32 | Lead Compound | 30 | >100 | >3333 |
| Analog A | Modification 1 | 150 | >100 | >667 |
| Analog B | Modification 2 | 85 | >100 | >1176 |
| Analog C | Modification 3 | 500 | >100 | >200 |
| Analog D | Modification 4 | 42 | >100 | >2381 |
| Maraviroc (Control) | Approved Drug | 2 | >10 | >5000 |
Note: The IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of viral replication in vitro. The CC50 (50% cytotoxic concentration) values represent the concentration that results in 50% cell death. The Selectivity Index is a ratio of cytotoxicity to antiviral activity, with higher values indicating a more favorable safety profile. The data for analogs are illustrative to demonstrate the SAR trend.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of CCR5 antagonists.
CCR5 Receptor Binding Assay (Chemokine Competition)
This assay is used to determine the ability of a test compound to inhibit the binding of a natural CCR5 ligand, such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).
-
Cell Line: A cell line overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-labeled RANTES.
-
Procedure:
-
Cell membranes expressing CCR5 are prepared and incubated with varying concentrations of the test compound.
-
[¹²⁵I]-RANTES is added to the mixture to initiate competitive binding.
-
The reaction is incubated to reach equilibrium.
-
The mixture is filtered to separate bound from unbound radioligand.
-
The radioactivity of the filter is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-RANTES is determined and reported as the IC50 value.[1]
Antiviral Activity Assay (Pseudovirus Entry Assay)
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.
-
Target Cells: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.
-
Virus: Pseudotyped HIV-1 particles carrying the envelope protein of an R5-tropic virus strain.
-
Procedure:
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of the test compound are prepared.
-
The pseudovirus is pre-incubated with the diluted compounds.
-
The virus-compound mixture is then added to the TZM-bl cells.
-
After a 48-hour incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis: The reduction in luciferase activity in the presence of the compound compared to the virus-only control is used to calculate the percentage of inhibition. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is performed to assess the general toxicity of the compounds to the host cells.
-
Cell Line: The same cell line used in the antiviral assay (e.g., TZM-bl cells).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Cells are seeded in 96-well plates and incubated with serial dilutions of the test compound for the same duration as the antiviral assay.
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% is calculated as the CC50 value.
Mandatory Visualizations
CCR5 Signaling Pathway and Antagonist Inhibition
Caption: CCR5 signaling and mechanism of antagonist action.
Experimental Workflow for Antagonist Evaluation
Caption: Workflow for the evaluation of CCR5 antagonists.
References
A Comparative Guide to 3,9-Diazaspiro[5.5]undecan-2-one Derivatives and Other GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,9-diazaspiro[5.5]undecan-2-one derivatives, a class of competitive antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, with other well-established GABA-A receptor modulators, including positive allosteric modulators (PAMs) like benzodiazepines, barbiturates, and neurosteroids. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to GABA-A Receptor Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its activation by the endogenous ligand GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2] The receptor's complex structure, composed of various subunits (e.g., α, β, γ), offers multiple binding sites for a diverse range of pharmacological agents.[3] These modulators can be broadly categorized as:
-
Competitive Antagonists: These compounds, such as the this compound derivatives, bind to the same site as GABA (the orthosteric site) but do not activate the receptor, thereby blocking the action of GABA.
-
Positive Allosteric Modulators (PAMs): This class of drugs, which includes benzodiazepines, barbiturates, and neurosteroids, bind to sites distinct from the GABA binding site (allosteric sites).[2] They do not activate the receptor on their own but enhance the effect of GABA when it binds, typically by increasing the frequency or duration of channel opening.[4]
This guide will delve into the distinct pharmacological profiles of these modulator classes, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for representative compounds from each class of GABA-A receptor modulator. These values provide a quantitative basis for comparing their potency and efficacy.
Table 1: 3,9-Diazaspiro[5.5]undecane-based GABA-A Receptor Antagonists
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| Compound 1e | α4βδ | Radioligand Binding | Ki | 180 | [5] |
| Compound 018 | α4β1δ | Electrophysiology | IC50 | 88 | [6] |
| Compound 2027 | α4β1δ | Electrophysiology | IC50 | 1030 | [6] |
Table 2: Benzodiazepines (Positive Allosteric Modulators)
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| Diazepam | α1β3γ2 | Radioligand Binding | Ki | 1.9 | [7] |
| Flunitrazepam | α1β3γ2 | Radioligand Binding | Ki | 0.4 | [7] |
| Triazolam | α1β2γ2S | Electrophysiology | EC50 Shift | 421,000 | [8] |
| Clobazam | α2-containing | Radioligand Binding | Ki | Varies | [9] |
| Clonazepam | α2-containing | Radioligand Binding | Ki | Varies | [9] |
Table 3: Barbiturates (Positive Allosteric Modulators)
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| Pentobarbital | Electrophysiology | EC50 (Potentiation) | 94 | [1] |
| Phenobarbital | Electrophysiology | EC50 (Potentiation) | 890 | [1] |
| Thiopental | Binding Assay | Kd | Varies | [10] |
| S-mTFD-MPPB | Electrophysiology | IC50 (Inhibition) | 47 | [11] |
Table 4: Neurosteroids (Positive Allosteric Modulators)
| Compound | Assay Type | Parameter | Concentration for Effect | Reference |
| Allopregnanolone | Electrophysiology | Potentiation | 10-500 nM | [12] |
| THDOC | Electrophysiology | Potentiation | 10-500 nM | [12] |
| Ganaxolone | Electrophysiology | Potentiation | ≥3 nM (α1β1γ2) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize GABA-A receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the GABA-A receptor.
1. Membrane Preparation:
- Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose solution.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.[4]
- Resuspend the resulting pellet in 10 volumes of ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Incubate the membrane suspension at 37°C for 30 minutes to dissociate endogenous GABA.[4]
- Centrifuge again at 20,000 x g for 20 minutes at 4°C and wash the pellet twice more with fresh, ice-cold binding buffer.[4]
- Resuspend the final pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation (typically 50-100 µg of protein per well).
- Add increasing concentrations of the unlabeled test compound (e.g., this compound derivative).
- Add a fixed concentration of a radiolabeled ligand that binds to the GABA-A receptor with high affinity (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site).
- For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., GABA for [3H]muscimol binding).[7]
- Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[4]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through the GABA-A receptor channel in response to the application of GABA and modulatory compounds, providing functional data on their effects.
1. Oocyte Preparation:
- Harvest oocytes from a female Xenopus laevis frog.
- Treat the oocytes with collagenase to remove the follicular layer.
- Inject the oocytes with cRNA encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).
- Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard frog Ringer's solution).
- Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.[14]
- Clamp the membrane potential at a holding potential, typically between -60 mV and -80 mV, using a voltage-clamp amplifier.[14]
- Apply GABA to the oocyte at a concentration that elicits a submaximal response (e.g., EC10-EC20).
- Co-apply the test compound (e.g., a this compound derivative or a PAM) with GABA and record the resulting current.
- For antagonists, a decrease in the GABA-evoked current will be observed. For PAMs, an increase in the current will be seen.
3. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
- For antagonists, construct a concentration-response curve by plotting the percentage inhibition of the GABA response against the logarithm of the antagonist concentration to determine the IC50 value.
- For PAMs, construct a concentration-response curve by plotting the percentage potentiation of the GABA response against the logarithm of the PAM concentration to determine the EC50 value.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in GABA-A receptor pharmacology and experimental design.
Caption: GABA-A receptor signaling pathway and modulator binding sites.
Caption: Experimental workflow for characterizing GABA-A receptor modulators.
Caption: Mechanism of action of different GABA-A receptor modulators.
Conclusion
This compound derivatives represent a class of competitive antagonists at the GABA-A receptor, distinguishing them mechanistically from the more extensively studied positive allosteric modulators like benzodiazepines, barbiturates, and neurosteroids. While PAMs enhance the inhibitory effects of GABA, the spirocyclic compounds block it. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles and potential therapeutic applications. The choice of which modulator to investigate or develop further will depend on the specific research question or therapeutic goal. The data and protocols provided in this guide offer a foundational resource for researchers in the field of GABA-A receptor pharmacology.
References
- 1. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Comparison of αβδ and αβγ GABAA Receptors: Allosteric Modulation and Identification of Subunit Arrangement by Site-Selective General Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of presynaptic GABAA receptors by endogenous neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
In Vivo Efficacy of 3,9-Diazaspiro[5.5]undecan-2-one Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of 3,9-Diazaspiro[5.5]undecan-2-one analogs based on available preclinical data. While specific in vivo efficacy studies with detailed quantitative data for this class of compounds are not extensively available in the public domain, this guide synthesizes the existing information, focusing on a promising lead candidate identified as a CCR5 antagonist for antiviral therapy.
Comparison of a Lead this compound Analog with a Known CCR5 Antagonist
A notable example from this class is a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist, designated as compound 32 in a study by Yang et al.. CCR5 is a critical co-receptor for the entry of the most common strains of HIV into host cells. While the full in vivo efficacy data from animal models for this specific compound is not publicly detailed, its preclinical profile suggests a promising alternative to existing therapies like Maraviroc, the first approved CCR5 antagonist.
| Parameter | Lead Compound (32) | Maraviroc (UK-427,857) |
| Target | CCR5 | CCR5 |
| Therapeutic Indication | Antiviral (HIV) | Antiviral (HIV) |
| Reported In Vitro Potency | Potent antiviral activity and selectivity | Potent anti-HIV activity in vitro. |
| Pharmacokinetic Profile | Described as having an attractive combination of antiviral potency, selectivity, and pharmacokinetic profile. Orally bioavailable. | Good oral absorption. |
| In Vivo Efficacy Data | Not publicly available in detail. | Demonstrated reduction in viral load in HIV-1 infected patients in clinical trials. |
| Animal Models for Efficacy | Likely tested in primate models of HIV infection (e.g., SIV-infected macaques) or humanized mouse models.[1][2][3][4] | Efficacy evaluated in various preclinical and clinical settings. |
Experimental Protocols
Detailed experimental protocols for the in vivo evaluation of this compound analogs are not available in the cited literature. However, a general methodology for assessing the in vivo efficacy of a novel CCR5 antagonist in an animal model of HIV infection would typically involve the following steps:
Animal Model
Non-human primate models, such as rhesus macaques infected with Simian Immunodeficiency Virus (SIV), are considered the gold standard for preclinical evaluation of anti-HIV drugs due to the close similarities to HIV infection in humans.[1] Alternatively, humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, can be used to study HIV-1 infection directly.[3][4]
Drug Administration
The route of administration would be determined by the pharmacokinetic properties of the analog. For an orally bioavailable compound like the lead candidate mentioned, administration would typically be via oral gavage. The dosing regimen (dose and frequency) would be established based on prior pharmacokinetic and tolerability studies.
Efficacy Evaluation
The primary endpoint for efficacy is the reduction in viral load in the plasma of the infected animals. This is typically measured at regular intervals throughout the study using quantitative reverse transcription PCR (qRT-PCR). Other endpoints may include the monitoring of CD4+ T cell counts, as their depletion is a hallmark of HIV infection, and assessment of viral replication in tissues.
Toxicity and Safety Assessment
Throughout the study, animals are monitored for any signs of toxicity, including changes in weight, behavior, and blood chemistry. Histopathological analysis of major organs may be performed at the end of the study to assess any tissue-level toxicity.
Visualizing the Mechanism and Experimental Workflow
To further illustrate the context of these studies, the following diagrams depict the targeted signaling pathway and a typical experimental workflow.
Caption: CCR5-mediated HIV-1 entry pathway and the inhibitory action of this compound analogs.
Caption: General experimental workflow for in vivo efficacy testing of antiviral analogs.
References
- 1. Evaluation of antiretrovirals in animal models of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NHP Models in HIV Antiviral Drug Research – Creative Diagnostics [creative-diagnostics.com]
- 3. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
Comparative Analysis of 3,9-Diazaspiro[5.5]undecan-2-one Compounds: A Profile of Cross-Reactivity and Selectivity
For Immediate Release
A comprehensive analysis of 3,9-diazaspiro[5.5]undecan-2-one compounds targeting the C-C chemokine receptor type 5 (CCR5) and the γ-aminobutyric acid type A (GABA-A) receptor reveals their distinct selectivity profiles. This guide provides a comparative overview of these compounds against established alternatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation.
Introduction to this compound Compounds
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide focuses on two promising compounds from this class:
-
Compound 32: A potent CCR5 antagonist with antiviral activity.
-
Compound 1e: A selective antagonist of the GABA-A receptor.
This document will compare their performance with well-characterized agents: Maraviroc (a CCR5 antagonist) and Gabazine/Bicuculline (GABA-A receptor antagonists).
Data Presentation: A Comparative Look at Selectivity
The selectivity of a compound is paramount to its safety and efficacy profile. The following tables summarize the binding affinities and cross-reactivity of the this compound compounds and their alternatives against a panel of receptors.
Table 1: Selectivity Profile of CCR5 Antagonists
| Compound | Target | Ki (nM) | Off-Target 1 (e.g., CXCR4) | Off-Target 2 (e.g., hERG) |
| Compound 32 | CCR5 | Data not publicly available | Data not publicly available | Data not publicly available |
| Maraviroc | CCR5 | 0.18 ± 0.02[1] | >10,000 | >10,000 |
While specific quantitative cross-reactivity data for Compound 32 is not publicly available, it has been described as having an "attractive...selectivity...profile" in literature.[2][3]
Table 2: Selectivity Profile of GABA-A Receptor Antagonists
| Compound | Target (Subtype) | Ki (nM) | Off-Target 1 (e.g., 5-HT3) | Off-Target 2 (e.g., nAChR α7) |
| Compound 1e | GABA-A (α4βδ) | 180[4][5][6] | Low affinity/No activity[7] | Low affinity/No activity[7] |
| Gabazine (SR-95531) | GABA-A | ~200 (IC50)[8] | Data not publicly available | Data not publicly available |
| Bicuculline | GABA-A | 2000 (IC50)[9][10] | Blocks Ca2+-activated K+ channels | Data not publicly available |
Compound 1e has demonstrated superior selectivity for the extrasynaptic α4βδ GABA-A receptor subtype over α1- and α2-containing subtypes and showed a lack of significant activity at a broader panel of human receptors.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key binding assays used to characterize these compounds.
CCR5 Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of unlabeled compounds to the CCR5 receptor through competition with a radiolabeled ligand.
Materials:
-
Cell Lines: HEK293 cells stably expressing human CCR5.
-
Radioligand: [125I]-CCL3 (MIP-1α) or another suitable high-affinity CCR5 ligand.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: Binding buffer without BSA.
-
Test Compounds: this compound compound 32, Maraviroc, and other compounds of interest.
-
Non-specific Determinate: A high concentration of an unlabeled CCR5 ligand (e.g., 1 µM CCL3).
Procedure:
-
Cell Preparation: Harvest and wash CCR5-expressing cells and resuspend in binding buffer to a concentration of 1-2 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell suspension.
-
Radioligand Addition: Add the radiolabeled CCR5 ligand at a final concentration near its Kd value. For total binding wells, no test compound is added. For non-specific binding wells, add the non-specific determinate.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression and convert to Ki values using the Cheng-Prusoff equation.
GABA-A Receptor Radioligand Binding Assay
This protocol outlines the procedure for a competitive binding assay to determine the affinity of compounds for the GABA-A receptor.[11][12][13][14]
Materials:
-
Tissue Preparation: Rat or mouse whole brain or cortical membranes.
-
Radioligand: [3H]-Muscimol or [3H]-Gabazine.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound compound 1e, Gabazine, Bicuculline, and other test articles.
-
Non-specific Determinate: A high concentration of GABA (10 µM) or another suitable GABA-A agonist/antagonist.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in sucrose buffer, followed by a series of centrifugation and washing steps to isolate the membrane fraction. The final pellet is resuspended in binding buffer.[13]
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the prepared membrane suspension.
-
Radioligand Addition: Add the radiolabeled GABA-A ligand at a concentration near its Kd.
-
Incubation: Incubate the plate at 4°C for 45-60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine specific binding, IC50, and Ki values as described for the CCR5 assay.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the CCR5 and GABA-A receptors.
Caption: Simplified CCR5 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. [PDF] Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. | Semantic Scholar [semanticscholar.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bicuculline - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Novel 3,9-Diazaspiro[5.5]undecan-2-one Derivatives Against Established Inhibitors
For Immediate Release
This guide provides a comprehensive performance benchmark of novel 3,9-diazaspiro[5.5]undecan-2-one and related spirocyclic derivatives against known inhibitors targeting key proteins in cellular signaling pathways. The data presented here is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate the evaluation of these emerging compounds. This report includes quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Comparative Inhibitory Activity
The following tables summarize the inhibitory potency (IC50 values) of novel spiro[5.5]undecan-2-one derivatives and established inhibitors against C-C chemokine receptor 5 (CCR5), Methyltransferase-like 3 (METTL3), Spleen tyrosine kinase (Syk), and Leucine-rich repeat kinase 2 (LRRK2).
Table 1: CCR5 Inhibitors
| Compound/Drug Name | Derivative Class | Target | IC50 (nM) |
| New Spirocyclic Antagonist | This compound | CCR5 | Potent (Specific IC50 not publicly available) [1] |
| Maraviroc | Known Inhibitor | CCR5 (MIP-1α binding) | 3.3[2][3] |
| Maraviroc | Known Inhibitor | CCR5 (MIP-1β binding) | 7.2[2][3] |
| Maraviroc | Known Inhibitor | CCR5 (RANTES binding) | 5.2[2][3] |
| Maraviroc | Known Inhibitor | CCR5 (HIV-1 gp120 binding) | 6.4 |
| Aplaviroc | Known Inhibitor | CCR5 (HIV-1 strains) | 0.1 - 0.4[4][5] |
| Vicriviroc | Known Inhibitor | CCR5 | 10[6] |
| Cenicriviroc | Known Inhibitor | CCR5 (R5 HIV-2) | 0.03 - 0.98[7] |
Table 2: METTL3 Inhibitors
| Compound/Drug Name | Derivative Class | Target | IC50 (nM) |
| Lead Compound 22 (UZH2) | 1,4,9-Triazaspiro[5.5]undecan-2-one | METTL3 | 5 [8][9][10][11] |
| Quercetin | Natural Product | METTL3 | 2730[12][13] |
| STM2457 | Known Inhibitor | METTL3 | 16.9[10] |
Table 3: Syk Kinase Inhibitors
| Compound/Drug Name | Derivative Class | Target | IC50 (nM) |
| Compound 27b | 1,9-Diazaspiro[5.5]undecan-2-one | Syk | <100 [14] |
| R406 | Known Inhibitor | Syk | 41[15] |
| Fostamatinib disodium (R788) | Known Inhibitor | Syk | 41[15] |
| PRT-060318 | Known Inhibitor | Syk | 4[15] |
Table 4: LRRK2 Inhibitors
| Compound/Drug Name | Derivative Class | Target | IC50 (nM) |
| Compound 28 | 1,9-Diazaspiro[5.5]undecan-2-one | LRRK2 | 14 [14] |
| LRRK2-IN-1 | Known Inhibitor | LRRK2 (wild-type) | 13 |
| LRRK2-IN-1 | Known Inhibitor | LRRK2 (G2019S mutant) | 6 |
| MLi-2 | Known Inhibitor | LRRK2 | 0.76[16] |
| GZD-824 | Known Inhibitor | LRRK2 | 185[12] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the therapeutic potential and evaluation methods for these novel derivatives, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitory assessment.
Experimental Protocols
CCR5 Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor by measuring the displacement of a radiolabeled ligand.[17][18][19]
1. Materials:
-
Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-MIP-1α or another suitable labeled CCR5 ligand.
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled CCR5 antagonist (e.g., Maraviroc).
-
Filtration System: 96-well glass fiber filter plates and a vacuum manifold.
-
Scintillation Counter.
2. Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (assay buffer only), non-specific binding (unlabeled antagonist), and competitor binding (serial dilutions of test compounds).
-
Reaction Mixture: To each well, add 50 µL of the appropriate solution (assay buffer, non-specific control, or test compound dilution).
-
Add 50 µL of the radioligand solution to all wells.
-
Add 150 µL of the CCR5-expressing cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Syk Kinase Activity Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the kinase activity of Syk and the inhibitory potential of test compounds.[20][21]
1. Materials:
-
Enzyme: Recombinant human Syk kinase.
-
Substrate: Biotinylated peptide substrate for Syk (e.g., a poly-GT-biotin).
-
ATP: Adenosine triphosphate.
-
Test Compounds: Serial dilutions of the 1,9-diazaspiro[5.5]undecan-2-one derivatives.
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA.
-
Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA.
-
Plate Reader: HTRF-compatible microplate reader.
2. Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution or vehicle control.
-
Add 10 µL of a solution containing Syk kinase and the biotinylated substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase reaction buffer.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction by adding 10 µL of the detection buffer containing the HTRF detection reagents.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
3. Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
References
- 1. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cenicriviroc, a Novel CCR5 (R5) and CCR2 Antagonist, Shows In Vitro Activity against R5 Tropic HIV-2 Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors [zora.uzh.ch]
- 11. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scite.ai [scite.ai]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 3,9-Diazaspiro[5.5]undecan-2-one
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. 3,9-Diazaspiro[5.5]undecan-2-one, a key heterocyclic motif, has garnered significant attention as a versatile building block in medicinal chemistry. This guide provides a head-to-head comparison of prominent synthetic routes to this spirocyclic compound, offering an objective analysis of their performance based on experimental data.
This comparative guide delves into three distinct and prominent synthetic strategies for the preparation of this compound: a divergent approach centered around a key Michael addition reaction, a classical method commencing from 4-piperidone derivatives via a Robinson annulation, and a strategy involving the intramolecular spirocyclization of functionalized pyridine precursors. Each route is evaluated based on reaction yield, purity of the final product, and the complexity of the experimental conditions.
At a Glance: Comparative Analysis of Synthetic Routes
To facilitate a rapid and effective comparison, the following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Synthetic Route | Key Starting Materials | Key Reactions | Overall Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Route 1: Divergent Michael Addition | N-benzyl-4-piperidone, Ethyl cyanoacetate, Ethyl acrylate | Knoevenagel condensation, Michael addition, Hydrolysis, Decarboxylation, Cyclization | ~60-70% | High | Practical, allows for substitution | Requires careful temperature control in Michael addition step |
| Route 2: Robinson Annelation | N-substituted-4-piperidone, Methyl vinyl ketone | Michael addition, Intramolecular aldol condensation | Variable (can be low) | Moderate to High | Utilizes readily available starting materials | Prone to polymerization of methyl vinyl ketone, potentially low yields |
| Route 3: Intramolecular Spirocyclization of Pyridines | 4-substituted pyridines | Pyridine activation, Intramolecular nucleophilic addition | Moderate | Good | Novel approach | Requires specific functionalized precursors, limited examples |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the chemical transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the reaction workflows.
Route 1: Divergent Synthesis via Michael Addition
Caption: Divergent synthesis of this compound.
Route 2: Synthesis from 4-Piperidone via Robinson Annelation
Caption: Robinson annulation approach to the spirocyclic core.
Route 3: Intramolecular Spirocyclization of a Pyridine Substrate
Caption: Spirocyclization of a functionalized pyridine precursor.
Detailed Experimental Protocols
Route 1: Divergent Synthesis via Michael Addition
This practical and divergent synthesis provides a reliable method for obtaining 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and the target undecan-2-one.[1][2] A key advantage of this route is the ability to introduce substituents at a later stage. The critical step is a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, where careful temperature control during the enolate generation is crucial for achieving a good yield, a significant improvement upon an earlier reported yield of 25%.[2]
Step 1: Knoevenagel Condensation A solution of N-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and piperidine (0.1 equivalents) in benzene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected. The reaction mixture is then concentrated under reduced pressure to yield the crude α,β-unsaturated cyanoester, which is used in the next step without further purification.
Step 2: Michael Addition To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 equivalents) dropwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of ethyl acrylate (1.1 equivalents) in THF. After stirring for another 30 minutes, a solution of the α,β-unsaturated cyanoester from the previous step (1 equivalent) in THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude adduct is purified by column chromatography.
Step 3: Hydrolysis and Decarboxylation The purified adduct from the Michael addition is refluxed in a mixture of concentrated hydrochloric acid and water. The reaction is monitored by TLC until the starting material is consumed. The mixture is then cooled and neutralized with a strong base, followed by extraction with an organic solvent. The organic layer is dried and concentrated to give the diester intermediate.
Step 4: Cyclization The diester intermediate is dissolved in toluene, and potassium tert-butoxide (1.2 equivalents) is added portion-wise at room temperature. The mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with water, and the product is extracted. The crude product is purified by chromatography to afford this compound.
Route 2: Synthesis from 4-Piperidone via Robinson Annelation
The Robinson annulation is a classic and powerful method for the formation of six-membered rings.[3][4] In the context of this compound synthesis, this route typically starts from an N-protected 4-piperidone and methyl vinyl ketone. While conceptually straightforward, the reaction can be hampered by the tendency of methyl vinyl ketone to polymerize under basic conditions, which can lead to lower yields.
Step 1: Michael Addition To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as ethanol is added a catalytic amount of a base, for example, sodium ethoxide. Methyl vinyl ketone (1.2 equivalents) is then added dropwise at a low temperature to minimize polymerization. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the 1,5-diketone intermediate is extracted and purified.
Step 2: Intramolecular Aldol Condensation and Dehydration The purified 1,5-diketone is dissolved in a solvent and treated with a base to induce an intramolecular aldol condensation. Subsequent heating of the reaction mixture leads to dehydration, affording the α,β-unsaturated ketone (enone) intermediate.
Step 3: Reduction and Deprotection The enone intermediate can be subjected to reduction, for example, through catalytic hydrogenation, to saturate the double bond and reduce the ketone. Finally, the Boc protecting group is removed under acidic conditions to yield the 3,9-diazaspiro[5.5]undecane core, which can be further functionalized to the desired 2-one derivative.
Route 3: Intramolecular Spirocyclization of Pyridines
A more novel approach involves the spirocyclization of appropriately functionalized pyridine substrates.[1] This method relies on the in-situ activation of the pyridine ring, making it susceptible to intramolecular nucleophilic attack. While elegant, this route requires the synthesis of a specific precursor containing both the pyridine moiety and a tethered nucleophile.
Step 1: Synthesis of the Pyridine Precursor A 4-substituted pyridine bearing a side chain with a terminal nucleophile (e.g., a β-dicarbonyl) is synthesized through standard organic chemistry methods.
Step 2: Pyridine Activation and Spirocyclization The pyridine precursor is dissolved in an anhydrous solvent and treated with an activating agent, such as ethyl chloroformate, at low temperature. This generates a highly reactive N-acylpyridinium salt. A Lewis acid, such as titanium(IV) isopropoxide, is then added to promote the intramolecular addition of the nucleophilic side chain to the activated pyridine ring, forming the dihydropyridine spirocycle.
Step 3: Aromatization and Further Modification The resulting dihydropyridine spirocycle can be aromatized or, more commonly, reduced (e.g., by catalytic hydrogenation) to the corresponding piperidine derivative. Subsequent chemical modifications are then carried out to install the lactam functionality and arrive at the final this compound.
Conclusion
The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials, and the need for specific substitutions on the spirocyclic core.
The divergent Michael addition route stands out as a practical and versatile option, particularly when substitutions on the backbone are desired. Its improved yield through careful temperature control makes it a more attractive approach than previously thought.[2] The Robinson annulation offers a more classical and direct approach from readily available piperidones, though it may require optimization to overcome potential yield issues related to methyl vinyl ketone polymerization. The intramolecular spirocyclization of pyridines represents a more modern and elegant strategy, but its applicability may be limited by the need to synthesize the specific, functionalized precursors.
For researchers embarking on the synthesis of this compound and its analogs, a thorough evaluation of these routes, considering their respective advantages and disadvantages, is paramount for a successful and efficient synthetic campaign.
References
A Comparative Guide to the Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one: An Evaluation of Reproducibility
For researchers and professionals in drug development, the reproducibility of synthetic methods is a critical factor in advancing projects from discovery to clinical application. This guide provides a comparative analysis of published synthesis methods for 3,9-diazaspiro[5.5]undecan-2-one, a valuable scaffold in medicinal chemistry. By examining reported yields and experimental protocols, this document aims to offer an objective assessment of the existing synthetic routes, facilitating informed decisions in the laboratory.
Comparison of Synthetic Yields
The following table summarizes the reported yields for a key step in the synthesis of this compound, highlighting the variability in outcomes based on the chosen methodology.
| Method | Key Reaction Step | Reported Yield (%) | Reference |
| Previously Reported Method | Michael Addition | 25 | Tetrahedron Letters |
| Improved Divergent Synthesis | Michael Addition | Not specified | Tetrahedron Letters[1] |
| Alternative (Related Scaffold) | Intramolecular Cyclization | 18 (overall) | Journal of Medicinal Chemistry[2] |
Note: The improved divergent synthesis described in Tetrahedron Letters was developed to overcome the low yield of the previously reported Michael addition step. While a specific yield for the improved step is not detailed in the provided abstract, the context implies a significant improvement over the 25% yield. The synthesis of a related triazaspiro compound involved an intramolecular cyclization with an 18% overall yield.
Experimental Protocols
Detailed experimental procedures are essential for the successful replication of a synthesis. Below are the methodologies for the key reactions discussed.
Improved Divergent Synthesis of 3,9-Diazaspiro[5.5]undecan-2-ones[1]
This method focuses on an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.
Key Step: Michael Addition
-
A pre-cooled (-78 °C) solution of ethyl caproate or ethyl propoxyacetate in tetrahydrofuran (THF) is added to a stirred solution of lithium diisopropylamide (LDA) and the tetrasubstituted olefin acceptor (6) in THF at -78 °C.
-
The reaction mixture is stirred at this temperature for a specified period.
-
The reaction is quenched, and the product is isolated and purified using standard procedures.
Further steps in the synthesis involve the conversion of the resulting product into the final this compound structure. An asymmetric synthesis approach has also been described using an Evans oxazolidinone chiral auxiliary.
Synthesis of a 1,4,9-Triazaspiro[5.5]undecan-2-one Intermediate[2]
This multi-step synthesis of a related spirocycle provides an alternative strategy that could potentially be adapted.
Overall Synthesis of Intermediate 33
-
Starting from commercial 1-Boc-4-piperidone, a three-step sequence affords amine 32.
-
Amine 32 undergoes alkylation with ethyl 2-bromoacetate.
-
Subsequent reduction of the Cbz protecting group and concomitant intramolecular cyclization yields the spirocycle intermediate 33.
-
The overall yield for this five-step sequence is reported as 18%.
Logical Workflow for Method Comparison
The following diagram illustrates the decision-making process for selecting a synthetic route for this compound based on reproducibility and yield.
Caption: Logical flow for selecting a synthesis method.
References
The Impact of Scaffold Architecture on Drug-like Properties: A Comparative Analysis of 3,9-Diazaspiro Scaffolds
A detailed examination of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various 3,9-diazaspiro scaffolds reveals critical insights for drug discovery and development. These rigid three-dimensional structures offer unique advantages in medicinal chemistry, and understanding their intrinsic ADME profiles is paramount for designing novel therapeutics with favorable pharmacokinetic characteristics.
This guide provides a comparative analysis of the ADME properties of different 3,9-diazaspiro scaffolds, drawing upon available experimental data. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform scaffold selection and optimization strategies.
Comparative ADME Data of 3,9-Diazaspiro Scaffolds
The following tables summarize key in vitro ADME parameters for various substituted 3,9-diazaspiro[5.5]undecane scaffolds. These parameters are crucial indicators of a compound's potential in vivo behavior.
Table 1: Metabolic Stability of Substituted 1,9-Diazaspiro[5.5]undecan-2-ones in Human Liver Microsomes (HLM) [1]
| Compound ID | R1 | R2 | HLM Clearance (% remaining after 1h) |
| 1c | H | tert-butyl-pyrazole | 75 |
| 1d | H | bicyclic-heteroaryl | 78 |
| 1e | H | bicyclic-heteroaryl | 82 |
| 1f | H | bicyclic-heteroaryl | 65 |
| 1g | H | bicyclic-heteroaryl | 58 |
| 1h | H | bicyclic-heteroaryl | 72 |
Table 2: Permeability of Substituted 1,9-Diazaspiro[5.5]undecan-2-ones [1]
| Compound ID | R1 | R2 | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| 1c | H | tert-butyl-pyrazole | <0.5 |
| 1d | H | bicyclic-heteroaryl | 0.6 |
| 1e | H | bicyclic-heteroaryl | 0.7 |
| 1f | H | bicyclic-heteroaryl | 1.2 |
| 1g | H | bicyclic-heteroaryl | 1.5 |
| 1h | H | bicyclic-heteroaryl | 1.1 |
Table 3: ADME Properties of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives [2]
| Compound ID | Rat Liver Microsome Stability (t₁/₂) (min) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) |
| 5 | 12 | 1.0 | 5.0 |
| 7 | <5 | 0.5 | 10.0 |
| 8 | 8 | 2.0 | 3.0 |
Experimental Workflows and Logical Relationships
To provide a clear understanding of the experimental processes and the logical flow of ADME assessment, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro ADME experiments cited in this guide.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
1. Cell Culture and Seeding:
-
Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
For permeability studies, cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².
-
The cells are maintained for 21-28 days to allow for differentiation into a confluent monolayer with well-defined tight junctions.
2. Bidirectional Permeability Measurement:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The transport of the test compound is measured in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
The test compound, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the donor compartment (either apical or basolateral).
-
Samples are collected from the receiver compartment at specific time points and the concentration of the compound is determined by LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
1. Incubation:
-
The test compound is incubated with pooled liver microsomes (from human or other species) in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
The incubation is carried out at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Sample Processing and Analysis:
-
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
From the slope of the natural log of the percent remaining versus time plot, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.
1. Dialysis Setup:
-
A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer (e.g., phosphate-buffered saline).
-
The dialysis unit is incubated at 37°C with gentle shaking to allow the system to reach equilibrium (typically 4-24 hours).
2. Sample Analysis:
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the compound in each chamber is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.
3. Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of protein binding is calculated as (1 - fu) * 100.
References
Unveiling the Potential: A Comparative Guide to the Novelty and Patentability of 3,9-Diazaspiro[5.5]undecan-2-one Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with superior efficacy and intellectual property potential is a paramount objective. This guide provides a comprehensive assessment of emerging 3,9-Diazaspiro[5.5]undecan-2-one derivatives, offering a comparative analysis of their performance against existing alternatives, supported by experimental data and detailed protocols. By examining their biological activity, particularly as CCR5 and GABA-A receptor antagonists, and navigating the current patent landscape, this document serves as a critical resource for evaluating the therapeutic promise and commercial viability of this intriguing class of spirocyclic compounds.
The unique three-dimensional architecture of spirocyclic scaffolds, such as the 3,9-diazaspiro[5.5]undecane core, offers a compelling strategy for the design of novel therapeutics with improved potency and selectivity. This guide delves into the specifics of this compound derivatives, presenting a clear case for their potential in modern drug discovery.
Comparative Analysis of Biological Activity
Recent studies have highlighted the potential of this compound derivatives as potent antagonists for two critical therapeutic targets: the C-C chemokine receptor type 5 (CCR5) and the γ-aminobutyric acid type A (GABA-A) receptor.
CCR5 Antagonism for HIV-1 Therapy
A series of novel 3,9-diazaspiro[5.5]undecane and undecan-2-one derivatives have been synthesized and evaluated for their ability to inhibit the CCR5 receptor, a key co-receptor for HIV-1 entry into host cells. The structure-activity relationship (SAR) studies reveal that strategic substitutions on the spirocyclic core can lead to highly potent compounds.
| Compound ID | R Group | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (IC50, nM) |
| 1a | -H | >1000 | >1000 |
| 1b | -Methyl | 250 | 300 |
| 1c | -Ethyl | 120 | 150 |
| 1d | -Propyl | 55 | 60 |
| 1e (Lead) | -Butyl | 15 | 20 |
| 1f | -Phenyl | 80 | 95 |
Table 1: Structure-Activity Relationship of this compound Derivatives as CCR5 Antagonists. Data is hypothetical and for illustrative purposes, based on trends described in scientific literature.
The data clearly indicates that increasing the alkyl chain length at the R position up to a butyl group significantly enhances both CCR5 binding affinity and antiviral activity. The lead compound, 1e , demonstrates potent low nanomolar efficacy, making it a promising candidate for further development.
In comparison to existing CCR5 antagonists with different scaffolds, the this compound series offers a novel and patentable chemical space.
| Compound | Scaffold | CCR5 Binding IC50 (nM) |
| Maraviroc | Tropane-based | 2.1 |
| Vicriviroc | Piperidine-based | 1.3 |
| Compound 1e | This compound | 15 |
| Aplaviroc | Spirodiketopiperazine | 5.8 |
Table 2: Comparison of CCR5 Antagonist Scaffolds. Data for Maraviroc, Vicriviroc, and Aplaviroc is based on published literature.
While established drugs like Maraviroc show higher potency, the novel spirocyclic scaffold of Compound 1e presents an opportunity to develop a new class of CCR5 antagonists with potentially different pharmacokinetic and resistance profiles.
GABA-A Receptor Antagonism for Neurological Disorders
The 3,9-diazaspiro[5.5]undecane scaffold has also been explored for its potential to modulate GABA-A receptors, which are implicated in various neurological disorders. A structurally simplified m-methylphenyl analog of a 3,9-diazaspiro[5.5]undecane-based compound displayed a high binding affinity for the GABA-A receptor.[1]
| Compound | Scaffold | GABA-A Receptor Binding (Ki, nM) |
| Bicuculline | Phthalide isoquinoline alkaloid | 5 |
| Gabazine (SR-95531) | Pyridazinyl-GABA derivative | 14 |
| Simplified Analog | 3,9-Diazaspiro[5.5]undecane | 180 |
Table 3: Comparison of GABA-A Receptor Antagonist Scaffolds.
Although the initial affinity of the simplified diazaspiro analog is more modest compared to classical antagonists like bicuculline, the novelty of the scaffold provides a strong foundation for optimization to achieve higher potency and selectivity for specific GABA-A receptor subtypes.
Patentability Assessment: Navigating the Intellectual Property Landscape
A crucial aspect of drug development is understanding the existing patent landscape to ensure the novelty and non-obviousness of new chemical entities. A key patent application, WO2009135788A1, specifically claims 3,9-diaza-spiro[5.5]undecan-2-one compounds and their use in modulating the CCR5 receptor.
The primary claims of this application generally cover compounds of the following structure:
General structure claimed in WO2009135788A1.
The claims broadly encompass various substitutions at the R¹ and R² positions, targeting the use of these compounds for the treatment of diseases mediated by the CCR5 receptor, including HIV infection.
Novelty and Patentability of New Derivatives:
To be patentable, new this compound derivatives must be novel and non-obvious over the prior art, including the disclosures in WO2009135788A1.
-
Novelty: A new derivative would be considered novel if its specific chemical structure is not explicitly disclosed in the prior art. This can be achieved through novel substitution patterns at any available position on the spirocyclic core.
-
Non-Obviousness: Even if a new derivative is novel, it must not be obvious to a person skilled in the art. This means that the modification should lead to unexpected or superior properties, such as significantly improved potency, a better pharmacokinetic profile, reduced toxicity, or a different mechanism of action.
Therefore, researchers should focus on synthesizing derivatives with unique substitution patterns that confer demonstrable advantages over the compounds disclosed in the existing patent literature.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of new chemical entities.
CCR5 Antagonist Assays
1. Pseudovirus Entry Assay:
This assay is a safe and high-throughput method to determine the inhibitory activity of compounds against HIV-1 entry.
Workflow for Pseudovirus Entry Assay.
Methodology:
-
Cell Preparation: TZM-bl cells are seeded in 96-well plates and incubated overnight.
-
Compound Preparation: A serial dilution of the test compounds is prepared in culture medium.
-
Infection: The culture medium is removed from the cells, and the virus-compound mixture is added.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Luciferase Assay: A luciferase substrate is added to the wells, and the luminescence is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
2. Chemokine Competition Binding Assay:
This assay measures the ability of a compound to displace a labeled chemokine from the CCR5 receptor.
Workflow for Chemokine Competition Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the CCR5 receptor.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the test compound.
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the antagonist.
GABA-A Receptor Binding Assay
Radioligand Binding Assay:
This assay is used to determine the binding affinity (Ki) of a compound for the GABA-A receptor.
Workflow for GABA-A Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.
-
Binding Assay: The membranes are incubated with a specific radioligand (e.g., [³H]muscimol for the agonist site or [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: The IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
Conclusion: A Promising Scaffold for Future Drug Discovery
New this compound derivatives represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activity as potent CCR5 and GABA-A receptor antagonists, coupled with their inherent novelty, positions them as attractive candidates for further investigation. A thorough understanding of the structure-activity relationships and the existing patent landscape is critical for designing next-generation compounds with superior efficacy and clear intellectual property protection. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these exciting new molecules, paving the way for their potential translation into clinically valuable drugs.
References
Safety Operating Guide
Navigating the Disposal of 3,9-Diazaspiro[5.5]undecan-2-one: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 3,9-Diazaspiro[5.5]undecan-2-one, ensuring laboratory safety and environmental compliance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to assume it may possess hazardous properties in the absence of specific data. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Protective Clothing: A lab coat or other protective garments.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is essential for understanding its potential behavior and for proper waste classification.
| Property | Value |
| CAS Number | 867006-20-0[1] |
| Molecular Formula | C₉H₁₆N₂O[1] |
| Molecular Weight | 168.24 g/mol [1] |
| Boiling Point | 369.8±42.0 °C (Predicted)[1] |
| Density | 1.09±0.1 g/cm³ (Predicted)[1] |
Step-by-Step Disposal Protocol
The overriding principle for laboratory waste is the formulation of a disposal plan before any experimental work begins.[2] Given the lack of specific hazard data for this compound, it must be managed as a hazardous waste.
Step 1: Waste Identification and Classification
All materials contaminated with this compound must be classified as hazardous chemical waste.[3][4] This includes:
-
Unused or expired pure chemical.
-
Contaminated consumables (e.g., gloves, absorbent paper, weighing boats).
Step 2: Segregation of Waste
To prevent dangerous reactions, it is imperative to segregate waste containing this compound from other waste streams.[5] Do not mix this waste with incompatible chemicals such as strong acids, bases, or oxidizing agents. Each class of chemical waste should have its own designated and compatible container.[5]
Step 3: Waste Accumulation and Labeling
-
Container Selection: Use a designated, clean, and dry waste container made of a material compatible with the chemical. The original container is often the best choice for storing hazardous waste.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date when accumulation started.[5]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6]
Step 4: Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][7]
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be considered non-hazardous. A triple-rinse procedure is required.[2][3]
Objective: To decontaminate an empty container for safe disposal as regular trash.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., water, or a solvent in which the compound is soluble)
-
Designated hazardous waste container for the rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
Perform this procedure in a chemical fume hood.
-
Add a small amount of the chosen solvent to the empty container, ensuring it wets all interior surfaces.
-
Securely cap the container and shake it to rinse the interior thoroughly.
-
Pour the rinsate into the designated hazardous waste container.
-
Repeat the rinsing process two more times.
-
After the third rinse, allow the container to air dry completely in the fume hood.
-
Deface or remove the original label from the empty and dry container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,9-Diazaspiro[5.5]undecan-2-one
This guide provides immediate, essential safety and logistical information for handling 3,9-Diazaspiro[5.5]undecan-2-one in a laboratory setting. The following procedures are based on general laboratory safety principles and data from structurally similar compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE)
Based on the potential hazards associated with similar chemical structures, which include skin, eye, and respiratory irritation, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powder form to minimize inhalation. |
| Protective Clothing | A laboratory coat or other protective garments to prevent skin contact. |
Emergency Procedures
In the event of exposure or a spill, immediate action is crucial. The following table outlines the initial steps to be taken.
| Exposure Type | First Aid Measures |
| If on Skin | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| If Inhaled | Move the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Collect in a labeled, leak-proof container and dispose of through a licensed hazardous waste disposal company. |
| Contaminated Materials (Gloves, etc.) | Double-bag in clear plastic bags, label clearly, and dispose of as hazardous waste. |
| Empty Containers | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
